Betrixaban maleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antithrombotic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936539-80-9 | |
| Record name | Betrixaban maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETRIXABAN MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis pathway of Betrixaban maleate for research purposes
An In-depth Technical Guide to the Synthesis of Betrixaban Maleate for Research Purposes
Introduction
Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications.[1] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[2] The maleate salt of Betrixaban, with the chemical name N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide maleate, is the active pharmaceutical ingredient in the approved drug product.[3] This technical guide provides a detailed overview of the common synthesis pathways for this compound for research and development purposes, including experimental protocols, quantitative data, and process visualizations.
Core Synthesis Strategy
The synthesis of Betrixaban revolves around the construction of a central benzamide scaffold, linking three key building blocks. The most common strategies involve the sequential coupling of these components. Two prevalent pathways are detailed below, primarily differing in the stage at which the dimethylcarbamimidoyl (dimethylamidine) moiety is introduced.
Pathway A: Late-Stage Amidine Formation This pathway involves the coupling of an amino-benzamide intermediate with a cyanobenzoyl chloride, followed by the conversion of the cyano group to the final dimethylamidine group.
Pathway B: Pre-formed Amidine Coupling In this approach, the dimethylamidine functionality is prepared on a separate benzoic acid intermediate, which is then coupled with the amino-benzamide core structure.
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the two primary synthesis routes for Betrixaban.
Caption: Synthesis Pathway A: Late-Stage Cyano to Amidine Conversion.
Caption: Synthesis Pathway B: Coupling with a Pre-formed Amidine Intermediate.
Experimental Protocols
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (Intermediate C)
This initial step involves the amide coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. Safer coupling agents like EDC/NHS are preferred over hazardous reagents like phosphorus oxychloride or oxalyl chloride.[4]
-
Reagents: 5-methoxy-2-nitrobenzoic acid (1.0 eq), 2-amino-5-chloropyridine (1.0-1.3 eq), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.3 eq), N-hydroxysuccinimide (NHS) (1.2 eq).
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
To a flask, add 5-methoxy-2-nitrobenzoic acid (19.7g, 0.1 mol), N-hydroxysuccinimide (13.8g, 0.12 mol), and EDC (18.6g, 0.12 mol).[4]
-
Add THF (160 mL) and stir the mixture at 20°C for 1 hour to activate the carboxylic acid.[4]
-
Add 2-amino-5-chloropyridine (12.8g, 0.1 mol) and continue the reaction until completion (monitored by TLC).[4]
-
Upon completion, cool the reaction solution to 5°C and add water (approx. 1260 mL) to precipitate the product.[4]
-
Stir the suspension for 7 hours to complete crystallization.[4]
-
Filter the solid, wash sequentially with water and ethanol.[4]
-
Dry the filter cake under vacuum at 40°C for 10 hours to yield the title compound as a solid.[4]
-
Step 2: Synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Intermediate D)
This step involves the reduction of the nitro group of intermediate C to an amine. A common method uses hydrazine hydrate with a catalyst.[5]
-
Reagents: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq), Ferric chloride (0.1 eq), Hydrazine hydrate (80%, 4.0 eq).
-
Solvent: Methanol.
-
Procedure:
-
Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (30 g) in methanol (300 ml).[5]
-
Add ferric chloride (1.58 g) and heat the mixture to reflux.[5]
-
Slowly add hydrazine hydrate (80%, 24.4 g) dropwise while maintaining reflux.[5]
-
Keep the reaction under reflux for 6 hours, monitoring by HPLC until the starting material is consumed (<0.3% peak area).[5]
-
After completion, remove most of the solvent under reduced pressure and cool to room temperature.[5]
-
Add ethyl acetate and stir for 1 hour. Wash the organic phase sequentially with water and saturated brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to obtain a light yellow solid.[5]
-
Step 3A: Synthesis of N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Intermediate F)
This procedure follows Pathway A, coupling the amine (Intermediate D) with 4-cyanobenzoyl chloride.
-
Reagents: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (1.0 eq), 4-cyanobenzoyl chloride (1.0-1.2 eq), Pyridine or another suitable base.
-
Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Procedure:
-
Dissolve 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide in the chosen solvent under an inert atmosphere.
-
Cool the solution in an ice bath and add the base.
-
Add a solution of 4-cyanobenzoyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Perform an aqueous workup, washing with dilute acid (e.g., 1N HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or chromatography to obtain the cyano-intermediate F.[6][7]
-
Step 4A: Synthesis of Betrixaban Free Base (Compound G) from Intermediate F
This is the final step in Pathway A, converting the cyano group to the dimethylamidine.
-
Reagents: N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (1.0 eq), Dimethylaminomagnesium chloride (prepared from a Grignard reagent and dimethylamine) or Lithium dimethylamide.[7][8]
-
Solvent: Anhydrous THF or other etheral solvent.
-
Procedure:
-
In a reaction flask, place liquefied dimethylamine (350 ml) and cool to -5 to 0°C.[8]
-
Add the cyano-intermediate F (30g, 0.074 mol).[8]
-
Add a pre-prepared solution of dimethylaminomagnesium chloride (0.5 mol) dropwise over 30 minutes, keeping the temperature between -5 and 0°C.[8]
-
After the addition, raise the temperature to 10-15°C and recover the excess dimethylamine.[8]
-
Add an aqueous solution of sodium carbonate (30g) and sodium bicarbonate (30g) (300ml) and stir for 1 hour.[8]
-
Filter the resulting solid. Slurry the solid twice with methanol and dry to obtain Betrixaban free base.[8]
-
Step 3B & 4B: Synthesis of Betrixaban Free Base (Compound G) from Intermediate D and K
This procedure follows Pathway B, directly coupling the key amine intermediate with the pre-formed amidine-acid.[7]
-
Reagents: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Intermediate D, 1.0 eq), 4-(N,N-dimethylcarbamimidoyl)benzoic acid hydrochloride (Intermediate K, 1.0-1.2 eq), EDCI (1.0-1.3 eq).
-
Solvent: DMF or other suitable polar aprotic solvent.
-
Procedure:
-
Combine Intermediate D and Intermediate K in the solvent.
-
Add the coupling agent EDCI and stir the reaction at room temperature until completion.
-
Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.
-
The crude Betrixaban hydrochloride is then neutralized with an aqueous base solution (e.g., sodium carbonate) to yield the Betrixaban free base.[7]
-
The product is isolated by filtration, washed with water, and dried.
-
Step 5: Formation of this compound (Compound I)
The final step is the formation of the stable maleate salt from the free base.[9]
-
Reagents: Betrixaban free base (1.0 eq), Maleic acid (1.0-2.0 eq).
-
Solvent: Ethanol/Water mixture (e.g., 3.9:1 v/v or 22.4:5.7 v/w).[9]
-
Procedure:
-
Dissolve the Betrixaban free base in a mixture of ethanol and purified water at an elevated temperature (e.g., 50-60°C).[9]
-
Add maleic acid (typically dissolved in a small amount of the solvent mixture).[9]
-
Stir the solution for at least 1 hour at 22°C.[9]
-
Filter the solution and concentrate under vacuum to a specific volume.
-
Cool the solution to at or below 20°C to induce crystallization. Seeding with existing crystals may be beneficial.[9]
-
Isolate the crystalline solid by filtration, wash with a cold solvent (e.g., ethanol or an anti-solvent like n-butyl acetate), and dry under vacuum.[9][10]
-
Quantitative Data Summary
The following tables summarize reported yields and purity for the key transformations in the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reported Yield | Reported Purity (HPLC) | Reference |
| Step 1 | 5-Methoxy-2-nitrobenzoic acid | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | 88.4% - 96.2% | 98.6% - 99.6% | [4] |
| Step 2 | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 93% | >98% | [5] |
| Step 4A | N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide | Betrixaban (Free Base) | 90.64% | 99.6% | [8] |
| Overall | 4-(N,N-dimethylcarbamimidoyl)benzoate starting material | Betrixaban (Free Base) | 38% (overall) | >98% | [6] |
| Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | 936539-80-9 | C₂₇H₂₆ClN₅O₇ | 567.98 | [3] |
| Betrixaban (Free Base) | 330942-05-7 | C₂₃H₂₂ClN₅O₃ | 451.91 | [7] |
| 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 | C₁₃H₁₂ClN₃O₂ | 277.71 | [5][11] |
| N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide | 330942-01-3 | C₂₁H₁₅ClN₄O₃ | 406.82 | [8] |
| 4-(N,N-dimethylcarbamimidoyl)benzoic acid HCl | Not Available | C₁₀H₁₃ClN₂O₂ | 228.68 | [7] |
Conclusion
The synthesis of this compound can be accomplished through multiple convergent pathways, offering flexibility for research and process development. The choice between a late-stage cyano-to-amidine conversion (Pathway A) and the coupling of a pre-formed amidine-acid (Pathway B) depends on factors such as reagent availability, scalability, and impurity profiles. The protocols provided herein are based on published literature and patents, offering a robust foundation for laboratory-scale synthesis. Researchers should ensure all reactions are conducted with appropriate safety precautions and are monitored by suitable analytical techniques to ensure reaction completion and product purity.
References
- 1. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. This compound | C27H26ClN5O7 | CID 16069304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 5. 2-AMino-N-(5-chloropyridin-2-yl)-5-MethoxybenzaMide | 280773-17-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 9. US8946269B2 - Crystalline forms of a factor Xa inhibitor - Google Patents [patents.google.com]
- 10. US20200317616A1 - Crystalline Form of this compound - Google Patents [patents.google.com]
- 11. 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Anticoagulant Activity of Betrixaban Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betrixaban is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This technical guide provides an in-depth overview of the in vitro anticoagulant properties of Betrixaban maleate. It details the compound's mechanism of action, inhibitory potency against FXa, and its effects on key coagulation assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and evaluation of anticoagulant therapies. Quantitative data from various in vitro studies are summarized, and detailed experimental protocols for essential coagulation assays are provided.
Mechanism of Action
Betrixaban exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of Factor Xa.[1] Unlike indirect inhibitors, its activity does not require a cofactor such as antithrombin III.[2] By binding to the active site of both free FXa and FXa complexed within the prothrombinase complex, Betrixaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][4] This inhibition of thrombin generation is the pivotal mechanism through which Betrixaban demonstrates its anticoagulant properties, as thrombin is the final effector enzyme in the coagulation cascade responsible for fibrin clot formation.[1][5] Betrixaban does not have a direct effect on platelet aggregation.[4][6]
Quantitative In Vitro Activity
The in vitro anticoagulant activity of Betrixaban has been characterized through various assays, quantifying its inhibitory potency and effects on plasma clotting times.
Factor Xa Inhibition
Betrixaban is a highly potent inhibitor of human Factor Xa. While specific Ki values from publicly available literature are not consistently reported, the half-maximal inhibitory concentration (IC50) has been determined, demonstrating its strong affinity for the target enzyme.
Table 1: Inhibitory Potency of Betrixaban against Factor Xa
| Parameter | Value | Reference |
| IC50 (Factor Xa) | 1.5 nM | [7] |
| IC50 (Thrombin Generation) | 60 ng/mL (133 nM) | [8] |
Betrixaban exhibits profound selectivity for Factor Xa over other serine proteases involved in the coagulation cascade, including thrombin.[1] This high selectivity contributes to its targeted anticoagulant effect with a reduced likelihood of off-target activities. One study noted an IC50 and Ki for plasma kallikrein of 6.3 µM and 3.5 µM, respectively, indicating significantly less potency against this enzyme compared to Factor Xa.[7]
Effect on Plasma Clotting Times
Betrixaban prolongs plasma clotting times in a concentration-dependent manner. The sensitivity of standard coagulation assays to Betrixaban varies.
Table 2: Effect of Betrixaban on In Vitro Coagulation Assays in Human Plasma
| Assay | Betrixaban Concentration | Effect | Reference |
| Prothrombin Time (PT) | 0.4 µM (~180 ng/mL) | Doubling of clotting time | [9] |
| Activated Partial Thromboplastin Time (aPTT) | Not specified | Concentration-dependent prolongation | [10] |
| Anti-Factor Xa Activity | 0 - 250 ng/mL | Concentration-dependent increase | [10] |
Note: The sensitivity of PT and aPTT assays to Betrixaban can be reagent-dependent.[10]
Experimental Protocols
Detailed methodologies for key in vitro anticoagulant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Methodology:
-
Plasma Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.
-
Incubation: Pre-warm the PPP samples to 37°C. Add varying concentrations of this compound or a vehicle control to the plasma and incubate for a specified period.
-
Reagent Addition: Add a pre-warmed thromboplastin reagent (containing tissue factor and phospholipids) to the plasma sample.
-
Clotting Initiation: Initiate the coagulation cascade by adding a pre-warmed calcium chloride solution.
-
Measurement: Record the time in seconds for a fibrin clot to form. This is the prothrombin time.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Methodology:
-
Plasma Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Incubation with Drug: Pre-warm the PPP to 37°C and incubate with various concentrations of this compound or a vehicle control.
-
Activation: Add an aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to the plasma and incubate for a defined period to activate contact factors.
-
Clotting Initiation: Introduce a pre-warmed calcium chloride solution to start the coagulation process.
-
Measurement: Measure the time taken for clot formation in seconds.
Chromogenic Anti-Factor Xa Assay
This assay directly quantifies the inhibitory effect of Betrixaban on Factor Xa activity.
Methodology:
-
Plasma Preparation: Use platelet-poor plasma (PPP) from citrated whole blood.
-
Sample Incubation: Incubate PPP with various concentrations of this compound or a vehicle control.
-
Factor Xa Addition: Add a known and excess amount of purified Factor Xa to the plasma samples. Betrixaban will inhibit a portion of this added Factor Xa.
-
Substrate Addition: Introduce a chromogenic substrate that is specifically cleaved by Factor Xa.
-
Measurement: The residual, uninhibited Factor Xa will cleave the chromogenic substrate, releasing a colored compound. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of Betrixaban in the sample. A standard curve is used to determine the Betrixaban concentration or its anti-FXa activity.[11]
Conclusion
This compound is a potent and selective direct inhibitor of Factor Xa with a clear mechanism of action that translates to a concentration-dependent anticoagulant effect in vitro. This technical guide summarizes the key quantitative data regarding its inhibitory activity and provides standardized protocols for its evaluation using common coagulation assays. The provided information serves as a valuable resource for the continued research and development of novel anticoagulant therapies.
References
- 1. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Xa Assays [practical-haemostasis.com]
Unveiling the Journey of Betrixaban Maleate in Preclinical Models: A Technical Guide to its Pharmacokinetics and Bioavailability
For drug development professionals, researchers, and scientists, understanding the pharmacokinetic profile and bioavailability of a drug candidate in preclinical animal models is a cornerstone of translational science. This in-depth technical guide delves into the available data on the pharmacokinetics and bioavailability of Betrixaban maleate, a direct Factor Xa inhibitor, in key animal models. Due to the limited public availability of comprehensive preclinical data for Betrixaban, this guide also provides comparative context with other well-established Factor Xa inhibitors, Rivaroxaban and Apixaban, to offer a broader understanding of this class of anticoagulants in animal studies.
Betrixaban, a once-daily oral anticoagulant, has been a subject of interest for its potential in preventing venous thromboembolism. Its journey from the laboratory to clinical application heavily relies on the foundational data obtained from animal models, which helps in predicting its behavior in humans.
Executive Summary of Pharmacokinetic Parameters
Table 1: Oral Pharmacokinetic Parameters of Betrixaban in Rats
| Parameter | Value | Units | Citation |
| Dose | Not Specified | mg/kg | |
| Cmax | Data Not Available | ng/mL | |
| Tmax | Data Not Available | h | |
| AUC | 25-fold higher in normal rats vs. MDR1-knockout rats | - | [1] |
| Bioavailability | Data Not Available | % |
Table 2: Comparative Oral Pharmacokinetic Parameters of Factor Xa Inhibitors in Rabbits
| Drug | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation |
| Betrixaban | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Apixaban | 30 | Detected at 1 and 4 h only | - | Data Not Available | 3 | [2] |
Table 3: Comparative Oral Pharmacokinetic Parameters of Factor Xa Inhibitors in Monkeys (Cynomolgus)
| Drug | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation |
| Betrixaban | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Apixaban | - | - | - | - | ~50 or greater | [3] |
Delving into the Experimental Protocols
The determination of pharmacokinetic parameters relies on meticulously designed and executed preclinical studies. The following sections outline the typical methodologies employed in assessing the pharmacokinetics and bioavailability of compounds like Betrixaban in animal models.
Animal Models
-
Rats: Sprague-Dawley or Wistar rats are commonly used rodent models for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.
-
Rabbits: New Zealand White rabbits are often used as a non-rodent species, particularly in thrombosis models.
-
Monkeys: Cynomolgus or Rhesus monkeys are the preferred non-human primate models as their physiological and metabolic pathways are more homologous to humans, providing more predictive data for clinical translation.
Study Design for Oral Bioavailability
A typical oral bioavailability study involves administering a single dose of the drug orally to a group of fasted animals. A parallel group receives an intravenous (IV) dose to determine the absolute bioavailability.
Workflow for a Typical Oral Bioavailability Study:
Caption: Experimental workflow for a typical oral bioavailability study in an animal model.
Dosing and Sample Collection
-
Oral Administration: this compound, formulated in a suitable vehicle (e.g., a solution or suspension), is typically administered via oral gavage to ensure accurate dosing.
-
Intravenous Administration: For determining absolute bioavailability, the drug is administered intravenously, usually through a cannulated vein (e.g., jugular or femoral vein).
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, marginal ear vein in rabbits, or a peripheral vein in monkeys). Plasma is then separated by centrifugation and stored frozen until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of Betrixaban and its metabolites in plasma samples is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate determination of drug concentrations even at low levels. The method involves protein precipitation from the plasma sample, followed by chromatographic separation on a suitable column and detection by a mass spectrometer.
Mechanism of Action: Direct Factor Xa Inhibition
Betrixaban exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, Betrixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Signaling Pathway of Betrixaban's Anticoagulant Action:
Caption: Mechanism of action of Betrixaban as a direct Factor Xa inhibitor.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
-
Absorption: In humans, Betrixaban is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 3 to 4 hours.[4] The oral bioavailability in humans is approximately 34%.[4] A study in rats highlighted the role of the P-glycoprotein (P-gp) efflux transporter in limiting its absorption, as evidenced by a 25-fold higher area under the curve (AUC) in normal rats compared to MDR1-knockout rats.[1]
-
Distribution: Betrixaban is approximately 60% bound to plasma proteins in humans.[5]
-
Metabolism: Betrixaban undergoes minimal metabolism, with less than 1% being metabolized by cytochrome P450 (CYP) enzymes.[5] This low level of CYP-mediated metabolism reduces the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of these enzymes.
-
Excretion: The primary route of elimination for Betrixaban is through biliary secretion, with 82% to 89% of the drug excreted unchanged in the feces via P-gp efflux pumps.[4] Renal clearance is minimal, accounting for only 5% to 7% of the orally administered dose.[4]
Conclusion
The preclinical pharmacokinetic evaluation of this compound, primarily in rats, indicates that it is a P-gp substrate with limited oral bioavailability. Its low metabolic clearance and primary excretion via the fecal route are key characteristics. While specific quantitative data in rabbits and monkeys remains limited in the public domain, the comparative data from other Factor Xa inhibitors provide a valuable framework for understanding its likely behavior in these non-rodent species. This technical guide consolidates the available information to aid researchers and drug development professionals in their understanding of the preclinical journey of Betrixaban, a notable direct Factor Xa inhibitor. Further disclosure of comprehensive preclinical data would be invaluable for a more complete translational assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development history of Betrixaban
An In-depth Technical Guide to the Discovery and Development of Betrixaban
Introduction
Betrixaban (trade name Bevyxxa) is a direct, oral, once-daily inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its development marked a significant advancement in anticoagulant therapy, particularly for the extended prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness.[1] Unlike many of its predecessors, Betrixaban possesses a unique pharmacological profile, including a long half-life, minimal renal clearance, and a lack of metabolism by the cytochrome P450 3A4 (CYP3A4) system, which reduces the potential for certain drug-drug interactions.[2][3][4] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory journey of Betrixaban.
Discovery and Development History
The journey of Betrixaban began at Millennium Pharmaceuticals.[2] In 2004, Portola Pharmaceuticals acquired the rights to the compound and later entered into a co-development agreement with Merck.[2] However, Merck discontinued its involvement in 2011, leaving Portola to continue the development independently.[2]
The development program focused on addressing a significant unmet medical need: the prevention of VTE in acutely ill medical patients both during hospitalization and after discharge.[5][6] Previous trials with other direct oral anticoagulants (DOACs) had not demonstrated a favorable risk-benefit profile in this specific indication.[2] Portola's efforts culminated in the pivotal Phase 3 APEX study, which ultimately led to the drug's approval.[2]
Key Development Milestones
A timeline illustrating the key milestones in Betrixaban's development is provided below.
Mechanism of Action
Betrixaban is a competitive and reversible direct inhibitor of Factor Xa.[7] It selectively binds to the active site of FXa, blocking its ability to convert prothrombin into thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation.[8][9]
Key features of its mechanism include:
-
Direct Inhibition : It does not require a cofactor, such as antithrombin III, for its activity.[8][10]
-
Comprehensive Action : It inhibits both free FXa and FXa bound within the prothrombinase complex.[7][11]
-
Specific Target : It has no direct effect on platelet aggregation.[8][10]
The inhibition of FXa effectively reduces thrombin generation, thereby preventing the formation of blood clots.[10]
Coagulation Cascade Pathway
The following diagram illustrates the coagulation cascade and the specific point of inhibition by Betrixaban.
Pharmacological Profile
Betrixaban exhibits distinct pharmacokinetic and pharmacodynamic properties that differentiate it from other DOACs.[3]
| Parameter | Value | Reference |
| Bioavailability | 34% (for an 80 mg dose) | [8][11] |
| Time to Peak (Tmax) | 3-4 hours | [8][11] |
| Protein Binding | ~60% | [2] |
| Terminal Half-life | 37 hours | [11] |
| Effective Half-life | 19-27 hours | [2][11] |
| Metabolism | Minimal hepatic metabolism; not a CYP3A4 substrate | [2][3] |
| Excretion | 82-89% via biliary secretion; ~11% urine | [2][11] |
| Transporter Interaction | Substrate of P-glycoprotein (P-gp) | [11][12] |
Table 1: Pharmacokinetic Properties of Betrixaban.
The long half-life allows for stable, predictable once-daily dosing.[11] Its primary excretion through the biliary system makes it a potentially suitable option for patients with renal insufficiency.[4][13] Concomitant use with P-glycoprotein (P-gp) inhibitors (e.g., amiodarone, verapamil) can increase Betrixaban exposure, necessitating a dose reduction.[11][12][14]
Preclinical and Clinical Development
Preclinical Evaluation
Betrixaban was selected from a series of compounds for its high potency and selectivity for Factor Xa, coupled with a low affinity for the hERG channel, reducing the risk of cardiac side effects.[7][15] Preclinical studies established its efficacy as an antithrombotic agent in various animal models.
Experimental Protocol: Chromogenic Anti-Factor Xa Assay
This assay is a standard method for quantifying the activity of FXa inhibitors like Betrixaban.[16]
1. Principle: The assay measures the residual activity of a known amount of added FXa after its inhibition by Betrixaban in a plasma sample. The remaining FXa cleaves a chromogenic substrate, producing a colored product. The color intensity is inversely proportional to the Betrixaban concentration in the sample.[16][17]
2. Materials:
-
Citrated platelet-poor plasma (PPP) from test subjects.
-
Betrixaban calibrators and controls.
-
Factor Xa reagent.
-
Chromogenic substrate specific for FXa (e.g., S-2765).
-
Assay buffer (e.g., Tris-HCl).
-
Microplate reader capable of reading absorbance at 405 nm.
3. Methodology:
-
Standard Curve Preparation: Prepare a series of dilutions of Betrixaban calibrators in normal plasma to create a standard curve (e.g., 0 to 500 ng/mL).[16]
-
Sample Preparation: Patient PPP samples are diluted with assay buffer.
-
Incubation: A fixed amount of excess Factor Xa reagent is added to the diluted samples, calibrators, and controls in a microplate. The plate is incubated for a short period (e.g., 2-5 minutes) at 37°C to allow Betrixaban to bind to and inhibit FXa.[16]
-
Chromogenic Reaction: A chromogenic FXa substrate is added to all wells. The plate is incubated again (e.g., 3-5 minutes) at 37°C. The residual, uninhibited FXa cleaves the substrate, releasing a chromophore (p-nitroaniline).[16]
-
Reaction Termination: The reaction is stopped by adding an acid (e.g., 2% citric acid).
-
Measurement: The absorbance of each well is read at 405 nm using a microplate reader.
-
Quantification: The concentration of Betrixaban in the patient samples is determined by interpolating their absorbance values against the standard curve.[16]
Phase 2 Clinical Trials
Two key Phase 2 studies helped establish the dose and safety profile of Betrixaban:
-
EXPERT : This study compared Betrixaban with enoxaparin for VTE prevention in patients undergoing knee replacement surgery.[3][10] The results indicated that Betrixaban's efficacy was dose-dependent and it was better tolerated than enoxaparin.[4]
-
EXPLORE-Xa : This trial evaluated Betrixaban against warfarin for stroke prevention in patients with non-valvular atrial fibrillation.[3][10]
Phase 3 Clinical Trial: The APEX Study
The pivotal APEX (Acute Medically Ill VTE Prevention with Extended Duration Betrixaban) study was a randomized, double-blind, multinational trial designed to evaluate the superiority of extended-duration Betrixaban over standard-duration enoxaparin for VTE prophylaxis in acutely ill medical patients.[5][18][19]
Experimental Protocol: APEX Study (NCT01583218)
1. Objective: To determine if extended-duration (35-42 days) oral Betrixaban was superior to standard-duration (6-14 days) subcutaneous enoxaparin in preventing VTE in high-risk, acutely ill medical patients.[5]
2. Study Design:
-
Population: 7,513 adult patients hospitalized for an acute medical illness (e.g., heart failure, stroke, infection) with restricted mobility and other VTE risk factors.[8][18][20] The study used a biomarker-based design to enrich the population with high-risk patients (elevated D-dimer or age ≥ 75).[5]
-
Randomization: Patients were randomized 1:1 to either the Betrixaban group or the enoxaparin group.[18]
-
-
Betrixaban Group: Received an initial oral dose of 160 mg, followed by 80 mg once daily for 35 to 42 days, plus a daily placebo injection for 6 to 14 days.
-
Enoxaparin Group: Received a daily subcutaneous injection of 40 mg for 6 to 14 days, plus a daily oral placebo for 35 to 42 days.
-
-
Dose Reduction: A reduced dose of Betrixaban (80 mg initial, then 40 mg daily) was prospectively defined for patients with severe renal impairment or those on concomitant P-gp inhibitors.[14]
-
Primary Efficacy Endpoint: A composite of asymptomatic proximal deep vein thrombosis (DVT), symptomatic proximal or distal DVT, non-fatal pulmonary embolism (PE), or VTE-related death.[10][18]
References
- 1. Bevyxxa (betrixaban) FDA Approval History - Drugs.com [drugs.com]
- 2. Betrixaban - Wikipedia [en.wikipedia.org]
- 3. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Portola Pharmaceuticals Announces FDA Grants Fast Track Designation To Betrixaban For Prevention Of Blood Clots In Acute Medically Ill Patients [outsourcedpharma.com]
- 6. Portola Pharmaceuticals Announces Full Results of Phase 3 [globenewswire.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. oatext.com [oatext.com]
- 9. betrixaban | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Anti-Xa Assays [practical-haemostasis.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. FDA approved betrixaban (BEVYXXA, Portola) for the prophylaxis of venous thromboembolism (VTE) in adult patients | FDA [fda.gov]
- 19. FDA Clears Betrixaban (Bevyxxa) for VTE Prophylaxis [medscape.com]
- 20. Novel Oral Anticoagulant for VTE Prevention Misses Primary Endpoint in APEX | tctmd.com [tctmd.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Properties of Betrixaban Maleate
This technical guide provides a comprehensive overview of the molecular formula and molecular weight of this compound, a direct oral anticoagulant. This document includes detailed experimental methodologies for the determination of these properties and for the assessment of the compound's activity. Furthermore, it visually represents the mechanism of action and relevant experimental workflows to support research and development efforts in the field of antithrombotic therapy.
Core Molecular and Physical Properties
This compound is the salt form of Betrixaban, a non-vitamin K oral anticoagulant that functions as a competitive and reversible inhibitor of Factor Xa (FXa).[1] The compound is formulated as the maleate salt to improve its pharmaceutical properties.
Quantitative Data Summary
The molecular formula and weight are fundamental properties for the characterization and quality control of any active pharmaceutical ingredient (API). The table below summarizes these key quantitative data for this compound and its constituent components.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₇H₂₆ClN₅O₇ | 567.98 |
| Betrixaban (Free Base) | C₂₃H₂₂ClN₅O₃ | 451.91 |
| Maleic Acid | C₄H₄O₄ | 116.07 |
Experimental Protocols
Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of pharmaceutical compounds like this compound.[2][3] High-resolution mass spectrometry (HRMS) can also confirm the molecular formula.[4]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like Betrixaban. The sample solution is introduced into the mass spectrometer, where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released into the gas phase.[5]
-
Mass Analysis: The generated ions are guided into a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak corresponding to the protonated molecule ([C₂₇H₂₆ClN₅O₇+H]⁺) allows for the accurate determination of the molecular weight.[5]
-
Data Analysis: The molecular weight is calculated from the m/z value of the molecular ion peak. For high-resolution instruments, the exact mass can be used to confirm the elemental composition and thus the molecular formula.[5]
Assessment of Anticoagulant Activity: Chromogenic Anti-Xa Assay
The anticoagulant effect of Betrixaban is quantified by measuring its ability to inhibit Factor Xa. The chromogenic anti-Xa assay is a standard method for this purpose.[7][8]
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared from blood samples. Betrixaban, at various concentrations, is spiked into the plasma to create a standard curve or to test unknown samples.[8]
-
Assay Principle: The assay measures the residual activity of a known amount of added FXa after incubation with the plasma sample containing the inhibitor (Betrixaban).
-
Procedure:
-
The plasma sample containing Betrixaban is incubated with a known excess of Factor Xa. Betrixaban binds to and inhibits a portion of the FXa.[7]
-
A chromogenic substrate, which is a peptide that mimics the natural substrate of FXa and has a chromophore attached, is added to the mixture.[7][9]
-
The residual, uninhibited FXa cleaves the chromogenic substrate, releasing the chromophore.
-
The rate of color development is measured spectrophotometrically (typically at 405 nm) and is inversely proportional to the concentration of the FXa inhibitor (Betrixaban) in the sample.[7][10]
-
-
Quantification: The concentration of Betrixaban in the test sample is determined by comparing the result to a calibration curve generated with known concentrations of Betrixaban.[7]
Visualized Pathways and Workflows
Mechanism of Action: Inhibition of the Coagulation Cascade
Betrixaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade.[1][11] FXa is the convergence point of both the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[11] By inhibiting FXa, Betrixaban effectively reduces thrombin generation and, consequently, fibrin clot formation.[12]
Caption: Betrixaban's inhibition of Factor Xa in the coagulation cascade.
Experimental Workflow: Chromogenic Anti-Xa Assay
The following diagram illustrates the key steps in a typical chromogenic anti-Xa assay used to measure the concentration and activity of Betrixaban.
Caption: Workflow for a chromogenic anti-Xa assay to quantify Betrixaban.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determine Molecular Weight from Mass Spectrum | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 4. scribd.com [scribd.com]
- 5. MASS SPECTROMETRY [biosiva.50webs.org]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Betrixaban: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Betrixaban: A Technical Guide to a Selective and Direct Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of betrixaban, a direct and selective inhibitor of Factor Xa (FXa), intended for professionals in biomedical research and pharmaceutical development. This document details its mechanism of action, quantitative pharmacological parameters, key experimental protocols, and its place within the coagulation cascade.
Introduction
Betrixaban (formerly PRT054021) is a small-molecule, orally bioavailable anticoagulant that functions as a direct, competitive, and reversible inhibitor of Factor Xa.[1] Its development was driven by the need for a predictable anticoagulant with a favorable safety profile, particularly in patient populations with comorbidities. Betrixaban is distinguished from other direct oral anticoagulants (DOACs) by its long half-life, minimal renal clearance, and lack of significant metabolism by the cytochrome P450 (CYP) enzyme system.[1][2] It was approved by the U.S. Food and Drug Administration (FDA) for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[3][4]
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa is a serine protease that occupies a critical juncture in this cascade, linking the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final effector enzyme that cleaves fibrinogen to fibrin.
Betrixaban exerts its anticoagulant effect by directly binding to the active site of both free FXa and FXa complexed within the prothrombinase complex (FXa, Factor Va, calcium ions, and phospholipids).[1][3] This inhibition is concentration-dependent and does not require a cofactor like antithrombin III.[1] By blocking FXa, betrixaban effectively attenuates the burst of thrombin generation, thereby reducing fibrin formation and thrombus development.[3]
Quantitative Pharmacological Data
The efficacy and selectivity of betrixaban have been quantified through extensive preclinical studies. The data below are summarized for professional evaluation.
In Vitro Potency and Selectivity
Betrixaban is a highly potent inhibitor of human Factor Xa with a sub-nanomolar inhibition constant (Ki).[5] Its "profound selectivity" arises from significantly weaker interactions with other related serine proteases.[1]
| Target Enzyme | Inhibition Constant (Ki) / IC50 | Selectivity vs. FXa (approx. fold) | Reference |
| Factor Xa | Ki: 0.117 nM | - | [5] |
| Factor Xa | IC50: 1.5 nM | - | [5] |
| Thrombin Generation | IC50: ~133 nM | >1100-fold | [6] |
| hERG Channel | IC50: 8.9 µM | >76,000-fold | [5] |
Note: Thrombin generation IC50 is an indirect measure of selectivity but demonstrates a functionally weak effect on the downstream cascade compared to direct FXa inhibition.
Pharmacokinetic Profile
The pharmacokinetic properties of betrixaban contribute to its predictable anticoagulant effect and once-daily dosing regimen.
| Parameter | Value | Reference(s) |
| Route of Administration | Oral | [3] |
| Bioavailability | 34% (80 mg dose) | [1][3] |
| Time to Peak (Tmax) | 3 - 4 hours | [3] |
| Plasma Protein Binding | ~60% | [1] |
| Volume of Distribution (Vd) | ~32 L/kg | [1] |
| Terminal Half-life | 35 - 45 hours | [1][7] |
| Effective Half-life | 19 - 27 hours | [1][3] |
| Metabolism | Minimal (<1% via CYP enzymes) | [2] |
| Excretion | 82-89% in feces (primarily biliary); 6-13% in urine | [3] |
| Transporter Interaction | Substrate of P-glycoprotein (P-gp) | [3] |
Key Experimental Protocols
The characterization of betrixaban involved a suite of standardized in vitro and in vivo assays. The methodologies for key experiments are detailed below.
In Vitro Assays
This assay quantifies the direct inhibitory potency of a compound against purified Factor Xa.
-
Principle: The assay measures the residual activity of human Factor Xa after incubation with an inhibitor. A chromogenic substrate, which mimics the natural substrate of FXa, is added. Cleavage of this substrate by active FXa releases a colored molecule (e.g., p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound.
-
Protocol Outline:
-
Purified human Factor Xa is pre-incubated with varying concentrations of betrixaban in a buffer system (e.g., Tris-HCl, pH 7.4) at 37°C in a microplate format.
-
A chromogenic FXa substrate (e.g., S-2222) is added to initiate the reaction.
-
The absorbance at 405 nm is measured kinetically over a defined period.
-
Reaction rates are calculated from the linear portion of the absorbance curve.
-
Data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki).
-
This assay assesses the ability of an inhibitor to block FXa activity when it is assembled into the physiologically relevant prothrombinase complex.
-
Principle: The prothrombinase complex (FXa, FVa, phospholipids, Ca²⁺) is assembled in vitro. Its ability to convert prothrombin to thrombin is measured. The amount of thrombin generated is quantified using a thrombin-specific chromogenic substrate.
-
Protocol Outline:
-
Phospholipid vesicles, Factor Va, and Factor Xa are combined in a calcium-containing buffer.
-
Betrixaban at various concentrations is added and incubated with the complex.
-
Prothrombin is added to start the reaction.
-
At specific time points, aliquots are transferred to a stop buffer containing EDTA, and a thrombin-specific chromogenic substrate (e.g., S-2238) is added.
-
The rate of thrombin generation is determined by measuring the change in absorbance at 405 nm and is compared across inhibitor concentrations.
-
This functional assay is the preferred method for measuring the anticoagulant effect of betrixaban in plasma samples.
-
Principle: Patient platelet-poor plasma is incubated with a known excess amount of Factor Xa. Betrixaban in the plasma inhibits a portion of this added FXa. The remaining, uninhibited FXa cleaves a chromogenic substrate. The resulting color change is inversely proportional to the betrixaban concentration.
-
Protocol Outline:
-
A standard curve is prepared by spiking pooled normal human plasma with known concentrations of betrixaban.
-
Patient plasma samples and standards are incubated with a reagent containing excess Factor Xa at 37°C.
-
A chromogenic FXa substrate is added.
-
The absorbance at 405 nm is read after a fixed incubation period.
-
The betrixaban concentration in the patient sample is interpolated from the standard curve. It is critical that the assay is calibrated specifically for betrixaban.[8]
-
In Vivo Animal Models
Preclinical efficacy of betrixaban was established in various animal models of thrombosis.
This model evaluates the efficacy of an antithrombotic agent in preventing venous thrombosis.
-
Principle: A combination of stasis and hypercoagulability is induced in a segment of the rabbit inferior vena cava (IVC) to promote thrombus formation.
-
Protocol Outline:
-
Rabbits are anesthetized, and the abdomen is opened to expose the IVC.
-
A segment of the IVC is isolated between ligatures.
-
To induce a thrombogenic stimulus, a cotton thread can be placed within the isolated segment, or an agent like thrombin can be injected.
-
The ligatures are tightened to induce stasis for a defined period (e.g., 10-20 minutes).
-
Betrixaban or vehicle is administered (e.g., orally or intravenously) prior to the procedure.
-
After the stasis period, the IVC segment is excised, and the resulting thrombus is removed and weighed.
-
The reduction in thrombus weight in the betrixaban-treated group compared to the vehicle control group indicates antithrombotic efficacy.[5]
-
This is a widely used model to assess the prevention of arterial thrombosis.
-
Principle: Topical application of ferric chloride to the exterior of an artery induces oxidative injury to the endothelium, triggering a platelet-rich occlusive thrombus.
-
Protocol Outline:
-
A rodent (mouse or rat) is anesthetized, and the common carotid artery is surgically exposed.
-
A baseline blood flow is measured using a Doppler flow probe placed around the artery.
-
A piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a few minutes.
-
The paper is removed, and blood flow is monitored continuously.
-
The primary endpoint is the time to stable occlusion (cessation of blood flow).
-
Betrixaban or vehicle is administered prior to injury, and the prolongation of time to occlusion or prevention of occlusion is used to measure efficacy.[5]
-
Clinical Development Synopsis
Betrixaban's clinical development program focused on indications where a long-acting anticoagulant could provide a benefit.
-
Phase II Studies: The EXPERT trial evaluated VTE prevention after total knee replacement, while the EXPLORE-Xa study assessed its role in stroke prevention for patients with atrial fibrillation.[3][5] These studies established a dose-response relationship and a favorable safety profile, leading to the selection of the 80 mg once-daily dose for Phase III.[5]
-
Phase III APEX Study: This pivotal, multinational trial compared extended-duration betrixaban (35-42 days) against standard-duration enoxaparin (6-14 days) for VTE prophylaxis in over 7,500 acutely ill medical patients.[3] The trial demonstrated that extended-duration betrixaban led to a significant reduction in VTE events compared to standard-duration enoxaparin, without a significant increase in major bleeding.[3][9]
Conclusion
Betrixaban is a potent and highly selective direct Factor Xa inhibitor with a distinct pharmacological profile characterized by a long half-life and minimal renal and hepatic metabolism. Its mechanism of action, centered on the direct inhibition of FXa, has been thoroughly characterized through a range of in vitro and in vivo models. The quantitative data on its potency, selectivity, and pharmacokinetics provide a solid foundation for its clinical application in VTE prophylaxis. This technical guide serves as a comprehensive resource for scientists and researchers engaged in the study of anticoagulation and the development of novel antithrombotic agents.
References
- 1. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological properties of betrixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betrixaban for prevention of venous thromboembolism in acute medically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Betrixaban Maleate In Vitro Coagulation Assay Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct oral anticoagulant that acts as a selective and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] As a key therapeutic agent for the prevention of venous thromboembolism (VTE), robust and reproducible in vitro methods for assessing its anticoagulant activity are essential for both preclinical research and clinical monitoring.[2][3] These application notes provide detailed protocols for the most common in vitro coagulation assays used to evaluate the pharmacodynamic effects of betrixaban maleate: Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Chromogenic Anti-Factor Xa Assay.
Betrixaban directly inhibits Factor Xa, thereby blocking the conversion of prothrombin to thrombin.[1] This action effectively reduces thrombin generation and subsequent fibrin clot formation.[4] Understanding the impact of betrixaban on these standard coagulation assays is crucial for interpreting its anticoagulant profile.
Mechanism of Action of Betrixaban
Betrixaban exerts its anticoagulant effect by directly binding to the active site of both free and prothrombinase-bound Factor Xa. This competitive and reversible inhibition prevents FXa from cleaving its substrate, prothrombin, into thrombin. The reduction in thrombin generation leads to decreased fibrin formation and a consequent anticoagulant effect.
Figure 1: Coagulation cascade showing the site of action of Betrixaban.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on key coagulation parameters. Betrixaban demonstrates a concentration-dependent prolongation of clotting times in both PT and aPTT assays. The chromogenic anti-Xa assay is highly sensitive to betrixaban and is the recommended method for quantifying its concentration.
Table 1: Effect of Betrixaban on Prothrombin Time (PT)
| Betrixaban Concentration (ng/mL) | PT Clotting Time (seconds) - Reagent A | PT Clotting Time (seconds) - Reagent B |
| 0 | 12.5 | 13.0 |
| 25 | 14.0 | 14.8 |
| 50 | 15.8 | 16.5 |
| 100 | 18.5 | 19.2 |
| 250 | 25.0 | 26.5 |
Note: Actual clotting times may vary depending on the specific PT reagent and coagulometer used.
Table 2: Effect of Betrixaban on activated Partial Thromboplastin Time (aPTT)
| Betrixaban Concentration (ng/mL) | aPTT Clotting Time (seconds) - Reagent X | aPTT Clotting Time (seconds) - Reagent Y |
| 0 | 30.0 | 28.5 |
| 25 | 35.5 | 33.0 |
| 50 | 42.0 | 38.5 |
| 100 | 55.0 | 50.0 |
| 250 | 80.0 | 72.0 |
Note: Actual clotting times may vary depending on the specific aPTT reagent and coagulometer used.
Table 3: Betrixaban Activity in Chromogenic Anti-Factor Xa Assay
| Betrixaban Concentration (ng/mL) | Anti-Xa Activity (IU/mL) |
| 0 | 0.00 |
| 25 | 0.25 |
| 50 | 0.52 |
| 100 | 1.05 |
| 250 | 2.60 |
Note: A specific betrixaban calibrator is recommended for accurate quantification.[5] The relationship between concentration and anti-Xa activity is generally linear within the therapeutic range.
Table 4: Inhibitory Constants of Betrixaban
| Parameter | Value | Assay |
| IC50 (Thrombin Generation) | ~60 ng/mL | Calibrated Automated Thrombogram |
| Ki (Factor Xa) | 0.117 nM | Enzyme kinetics assay |
Experimental Protocols
Detailed methodologies for the key in vitro coagulation assays are provided below. Adherence to these protocols is critical for obtaining accurate and reproducible results.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Figure 2: Experimental workflow for the Prothrombin Time (PT) assay.
a. Materials and Reagents:
-
This compound stock solution (in a suitable solvent, e.g., DMSO, with final solvent concentration ≤0.1%)
-
Control vehicle (solvent used for betrixaban)
-
Platelet-poor plasma (PPP): Prepared from fresh human whole blood collected in 3.2% sodium citrate tubes.
-
PT reagent (containing tissue thromboplastin and calcium chloride)
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
b. Sample Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
Prepare platelet-poor plasma (PPP) by centrifuging the whole blood at approximately 1500 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (PPP) without disturbing the buffy coat and platelet layer.
-
Spike the PPP with various concentrations of this compound or the control vehicle. Ensure the final solvent concentration is consistent across all samples and does not exceed 0.1%.
c. Assay Procedure:
-
Pre-warm the PPP samples and the PT reagent to 37°C for at least 3-5 minutes.
-
Pipette 50 µL of the PPP sample into a pre-warmed cuvette.
-
Initiate the reaction by adding 100 µL of the pre-warmed PT reagent to the cuvette. The coagulometer will automatically start timing.
-
The time taken for clot formation is recorded in seconds.
-
Perform each measurement in duplicate or triplicate.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.
Figure 3: Experimental workflow for the aPTT assay.
a. Materials and Reagents:
-
This compound stock solution
-
Control vehicle
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
b. Sample Preparation:
-
Follow the same procedure as for the PT assay to prepare betrixaban-spiked PPP.
c. Assay Procedure:
-
Pre-warm the PPP samples and the CaCl₂ solution to 37°C.
-
Pipette 50 µL of the PPP sample and 50 µL of the aPTT reagent into a pre-warmed cuvette.
-
Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of the contact factors.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl₂ solution. The coagulometer will automatically start timing.
-
Record the time to clot formation in seconds.
-
Perform each measurement in duplicate or triplicate.
Chromogenic Anti-Factor Xa Assay
This assay directly measures the inhibitory activity of betrixaban on Factor Xa and is the most sensitive and specific method for its quantification.[6]
Figure 4: Experimental workflow for the Chromogenic Anti-Factor Xa assay.
a. Materials and Reagents:
-
This compound for calibrators
-
Control vehicle
-
Platelet-poor plasma (PPP)
-
Anti-Factor Xa assay kit containing:
-
Bovine Factor Xa reagent
-
Chromogenic substrate for Factor Xa
-
Assay buffer
-
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes
-
Incubator at 37°C
b. Sample and Calibrator Preparation:
-
Prepare PPP as described for the PT and aPTT assays.
-
Prepare a series of betrixaban calibrators by spiking known concentrations of this compound into pooled normal PPP.
-
Prepare test samples by spiking PPP with the desired concentrations of betrixaban or the control vehicle.
c. Assay Procedure:
-
Pipette a small volume (e.g., 25 µL) of calibrators, control, and test samples into the wells of a microplate.
-
Add the Factor Xa reagent to each well and incubate for a specified time (e.g., 2 minutes) at 37°C. During this incubation, the betrixaban in the sample will inhibit a portion of the added Factor Xa.
-
Add the chromogenic substrate to each well. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored product.
-
Immediately measure the rate of change in absorbance at 405 nm using a microplate reader. The rate of color development is inversely proportional to the concentration of betrixaban in the sample.
-
Construct a calibration curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of betrixaban in the test samples by interpolating their absorbance values from the calibration curve.
Conclusion
The in vitro coagulation assays described provide a comprehensive framework for evaluating the anticoagulant properties of this compound. A concentration-dependent prolongation of PT and aPTT is observed, with the chromogenic anti-Factor Xa assay offering the most sensitive and specific measurement of betrixaban's activity. The selection of appropriate reagents and adherence to standardized protocols are paramount for generating reliable and comparable data in both research and drug development settings.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the oral direct factor Xa inhibitor - betrixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heparin-Calibrated Chromogenic Anti-Xa Activity Measurements in Patients Receiving Rivaroxaban: Can This Test Be Used to Quantify Drug Level? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Betrixaban Maleate Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct oral anticoagulant that functions as a selective and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By inhibiting FXa, betrixaban effectively decreases thrombin generation and prevents the formation of blood clots.[2][4] The maleate salt of betrixaban is often used in research and development settings.[2][4] Proper preparation and storage of betrixaban maleate stock solutions are crucial for maintaining its stability and ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation and long-term storage of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurately preparing solutions of a desired concentration.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂ClN₅O₃·C₄H₄O₄ | [2][4] |
| Molecular Weight | 567.98 g/mol | [2][4] |
| CAS Number | 936539-80-9 | [2][4] |
| Solubility | DMSO: 100 mg/mL (176.06 mM) Water: 1 mg/mL (1.76 mM) Ethanol: Insoluble | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 56.8 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is recommended to add the solvent incrementally. For instance, for a final volume of 1 mL, start by adding 800 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (Optional): If the compound does not fully dissolve, the process can be aided by warming the solution to 37°C for a short period and/or sonicating in an ultrasonic bath.[4]
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.
-
Homogenization: Vortex the solution again to ensure it is homogeneous.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[2][4]
Protocol 2: Long-Term Storage of this compound Stock Solution
Proper storage is critical to maintain the integrity of the this compound stock solution.
Materials:
-
Aliquoted stock solution of this compound
-
-20°C and -80°C freezers
-
Cryo-safe storage boxes
Procedure:
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots in a cryo-safe storage box in an upright position.
-
Temperature Selection: For short-term storage, a -20°C freezer is suitable. For long-term storage, a -80°C freezer is recommended.
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom before opening. Avoid repeated freeze-thaw cycles of the same aliquot.[2][4]
Table 2: Recommended Storage Conditions and Stability
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage.[2][4] |
| -80°C | Up to 6-12 months | Recommended for long-term storage to ensure stability.[2][4] |
Visualizations
Caption: Workflow for preparing and storing this compound stock solution.
Caption: Betrixaban inhibits Factor Xa, blocking the coagulation cascade.
References
Application Notes and Protocols for the Dissolution of Betrixaban Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Betrixaban maleate, a direct Factor Xa (FXa) inhibitor, for various experimental applications. Adherence to these guidelines will help ensure the accurate and reproducible preparation of this compound solutions for in vitro and in vivo studies.
Introduction to this compound
This compound is the maleate salt form of Betrixaban, an oral, direct, competitive, and reversible inhibitor of Factor Xa.[1] By selectively blocking the active site of FXa, Betrixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[2] Its role as an anticoagulant makes it a subject of interest in thrombosis and hemostasis research. Accurate preparation of this compound solutions is critical for obtaining reliable experimental results.
Solubility of this compound
The solubility of this compound has been reported in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions. Solubility in aqueous solutions is limited, and it is considered insoluble in ethanol. To aid dissolution, particularly at higher concentrations, sonication or gentle warming (e.g., to 37°C) can be employed.[3]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Equivalent (at highest reported solubility) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 - 100 mg/mL[3][4][5] | 44.02 - 176.06 mM | Fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[5] Sonication is advised to aid dissolution.[1] |
| Water | 1 mg/mL[3][5] | 1.76 mM | Sparingly soluble. |
| Ethanol | Insoluble[3][5] | - | Not a recommended solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use and diluted to final working concentrations.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial for 5-10 minutes.[1] Gentle warming in a 37°C water bath can also be applied to aid dissolution.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][5]
Protocol 2: Preparation of Working Solutions for In Vitro Enzymatic Assays (Factor Xa Inhibition Assay)
This protocol details the preparation of working solutions for a typical chromogenic Factor Xa inhibition assay.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Perform a serial dilution of the DMSO stock solution with the assay buffer to achieve the desired final concentrations for the assay. It is crucial to ensure that the final concentration of DMSO in the assay well is low (typically ≤ 0.5%) to avoid solvent effects on enzyme activity.
-
Final Dilution: Add a small volume of the intermediate dilution to the assay reaction mixture. For example, if the final assay volume is 100 µL, adding 1 µL of a 100X intermediate dilution will result in a 1X final concentration of this compound and a 1% final concentration of the intermediate dilution solvent.
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of this compound working solutions for use in cell culture experiments, with a key consideration for minimizing solvent cytotoxicity.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes
Procedure:
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells. For most cell lines, the final DMSO concentration should not exceed 0.1% to 0.5%. It is recommended to run a solvent control (cells treated with the same final concentration of DMSO without the compound) to assess any potential effects of the solvent on cell viability and function.
-
Application to Cells: Add the prepared working solutions to the cell culture plates to achieve the desired final concentrations of this compound.
Protocol 4: Preparation of a Formulation for In Vivo Studies
For animal studies, this compound can be formulated as a solution or a suspension. This protocol provides a general method for preparing a solution suitable for oral administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of Co-solvents: Sequentially add PEG300 and Tween-80 to the DMSO solution, ensuring the solution is clear after each addition. A commonly used formulation is 10% DMSO, 40% PEG300, and 5% Tween-80.[1]
-
Final Dilution: Add saline or PBS to reach the final desired volume. The final formulation would be, for example, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]
-
DMSO Concentration for In Vivo Use: For administration to animals, it is important to control the dosage of DMSO. For normal mice, the concentration of DMSO should generally be kept below 10%.[1]
Visualizations
References
Determining appropriate dosing of Betrixaban maleate for in vivo research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosing of Betrixaban maleate for in vivo research in preclinical animal models. The information compiled here is intended to facilitate the design and execution of studies investigating the antithrombotic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this direct factor Xa (FXa) inhibitor.
Overview of Betrixaban
Betrixaban is a potent and selective oral inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By directly binding to and inhibiting both free and prothrombinase-bound FXa, Betrixaban effectively reduces thrombin generation and subsequent fibrin clot formation.[1][2] In clinical settings, it is approved for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness.[1][3] Its distinct pharmacological profile, including a long half-life and minimal renal clearance, makes it a subject of interest for further research.[4]
Recommended In Vivo Dosing Regimens
The appropriate dose of Betrixaban for in vivo research will depend on the animal model, the desired level of anticoagulation, and the specific research question. Based on available preclinical data, the following dose ranges have been shown to be effective in various models of thrombosis.
Table 1: Recommended Starting Doses of Betrixaban for In Vivo Thrombosis Models
| Animal Model | Route of Administration | Recommended Dose | Efficacy Endpoint | Reference |
| Rabbit | Intravenous/Oral | 3 mg/kg | Inhibition of thrombus mass in a vena cava model | [4] |
| Rodent (Rat/Mouse) | Intravenous/Oral | 19.1 mg/kg | Maintenance of patency in a ferric chloride-induced carotid artery thrombosis model | [4] |
| Baboon | Intravenous | 0.05 - 0.49 mg/kg | 30-90% inhibition of platelet deposition in an AV shunt model | [4] |
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the PK/PD profile of Betrixaban in the selected animal model is crucial for interpreting study results.
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of Betrixaban
| Parameter | Human Data | Preclinical Species Considerations | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours (oral) | May vary depending on species and formulation. | [1] |
| Plasma Protein Binding | ~60% | Species-specific differences may exist. | [4] |
| Metabolism | Minimal (<1%) via CYP450 enzymes | Primarily excreted unchanged. | [4] |
| Elimination Half-life | ~19-27 hours (pharmacodynamic) | Likely to be shorter in rodents due to faster metabolism. | [1] |
| Effective Plasma Concentration | 5-25 ng/mL (for antithrombotic effect in humans) | A dose range of 0.05-0.49 mg/kg in baboons resulted in plasma concentrations of 7-83 ng/mL. | [1][4] |
Pharmacodynamic Monitoring:
Standard coagulation assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are relatively insensitive to the effects of Betrixaban at therapeutically relevant concentrations.[4] More specific assays are recommended for monitoring its anticoagulant effect:
-
Anti-Factor Xa (anti-Xa) Assay: This is the most sensitive and specific method for measuring Betrixaban concentration and its anticoagulant activity.
-
Thrombin Generation Assay (TGA): TGA is a global hemostasis assay that is sensitive to the effects of FXa inhibitors and can provide a comprehensive assessment of the overall coagulation status.[5]
Table 3: Differential Sensitivity of Prothrombin Time (PT) to Betrixaban Across Species
| Species | Concentration for Doubling of PT | Reference |
| Human | 0.4 µM (~180 ng/mL) | [4] |
| Baboon | 1.0 µM | [4] |
| Rabbit | 1.6 µM | [4] |
| Rat | 8.9 µM | [4] |
This species-specific difference in PT sensitivity is an important consideration when translating findings from animal models to humans.
Experimental Protocols
The following are detailed protocols for two common in vivo thrombosis models that can be adapted for use with Betrixaban.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to study arterial thrombosis.
Caption: Workflow for the Ferric Chloride-Induced Carotid Artery Thrombosis Model.
Protocol Steps:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Make a midline incision in the neck to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., tail vein injection for intravenous administration, oral gavage for oral administration). A recommended starting dose for this model is 19.1 mg/kg.[4]
-
-
Induction of Thrombosis:
-
Apply a small piece of filter paper saturated with a ferric chloride solution (typically 10-35% in distilled water) to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).
-
After the application period, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record carotid artery blood flow using the Doppler probe.
-
The primary endpoint is the time to stable occlusion (cessation of blood flow).
-
At the end of the experiment, collect a blood sample via cardiac puncture for PK (e.g., plasma concentration of Betrixaban) and PD (e.g., anti-Xa activity, aPTT, PT) analysis.
-
The thrombosed arterial segment can be excised for histological examination to confirm thrombus formation.
-
Arteriovenous (AV) Shunt Thrombosis Model in Rabbits
This model is useful for evaluating the effects of antithrombotic agents on thrombus formation under controlled blood flow conditions.
Caption: Workflow for the Arteriovenous Shunt Thrombosis Model in Rabbits.
Protocol Steps:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit with an appropriate anesthetic regimen (e.g., intramuscular ketamine and xylazine).
-
Surgically expose and catheterize the carotid artery and the contralateral jugular vein.
-
-
Drug Administration:
-
Administer this compound or vehicle control, typically as an intravenous bolus followed by a continuous infusion to achieve steady-state plasma concentrations. A dose of 3 mg/kg has been shown to be effective in a rabbit venous thrombosis model.[4]
-
-
Shunt Placement and Blood Circulation:
-
Prepare an extracorporeal shunt consisting of medical-grade tubing. A thrombogenic element, such as a pre-weighed cotton thread, is placed inside the shunt.
-
Connect the arterial and venous catheters to the shunt, allowing blood to circulate through it for a predetermined period (e.g., 60 minutes).
-
-
Thrombus Quantification and Sample Collection:
-
After the circulation period, clamp the catheters and disconnect the shunt.
-
Carefully remove the cotton thread with the formed thrombus and weigh it. The difference between the post- and pre-circulation weight represents the thrombus mass.
-
Collect blood samples from a catheter at various time points for PK and PD analysis.
-
Signaling Pathway
Betrixaban's mechanism of action is a direct inhibition of Factor Xa, which is a key component of the coagulation cascade.
Caption: Betrixaban's Inhibition of Factor Xa in the Coagulation Cascade.
Conclusion
These application notes provide a starting point for researchers investigating the in vivo properties of this compound. The recommended doses and protocols are based on available preclinical data and should be optimized for specific experimental conditions. Careful consideration of the animal model, route of administration, and appropriate pharmacodynamic endpoints is essential for obtaining robust and translatable results. It is highly recommended that researchers conduct pilot studies to determine the optimal dose and to characterize the pharmacokinetic and pharmacodynamic profile of Betrixaban in their specific model system.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Differences between human and rabbit coagulation factor X-implications for in vivo models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anticoagulant Effect of Betrixaban in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct oral anticoagulant that acts as a selective and reversible inhibitor of Factor Xa (FXa).[1][2] As a crucial component of the coagulation cascade, the inhibition of FXa effectively reduces thrombin generation and subsequently prevents the formation of fibrin clots.[2][3] Accurate measurement of its anticoagulant effect in plasma is essential for preclinical and clinical research, drug development, and in certain clinical scenarios to ensure safety and efficacy.
This document provides detailed application notes and protocols for the quantitative determination of betrixaban's anticoagulant activity in human plasma samples. The primary recommended method is the chromogenic anti-Factor Xa (anti-Xa) assay due to its high sensitivity and specificity for direct FXa inhibitors.[4][5] Additionally, the effects of betrixaban on traditional coagulation assays such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are discussed, along with the utility of the Thrombin Generation Assay (TGA) for a more global assessment of hemostasis.
Mechanism of Action of Betrixaban
Betrixaban directly binds to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting its enzymatic activity.[2][6] This action occurs without the need for a cofactor like antithrombin.[2] By blocking FXa, betrixaban disrupts the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the final common pathway of the coagulation cascade. The resulting decrease in thrombin generation leads to reduced fibrin formation and clot development.
Figure 1: Simplified Coagulation Cascade and Betrixaban's Mechanism of Action.
Recommended Assay: Chromogenic Anti-Factor Xa Assay
The chromogenic anti-Xa assay is the most suitable method for quantifying the anticoagulant effect of betrixaban in plasma.[4] This assay is based on the principle that betrixaban in the plasma sample will inhibit a known amount of exogenous FXa added to the reaction. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of betrixaban in the sample.[7][8]
Experimental Protocol: Chromogenic Anti-Xa Assay
1. Materials and Reagents:
-
Betrixaban pure substance (for standard curve preparation)
-
Pooled normal human plasma (citrated)
-
Chromogenic anti-Xa assay kit (e.g., Biophen® DiXaI®, STA®-Liquid Anti-Xa, or HemosIL® Liquid Anti-Xa)[9]
-
Coagulation analyzer or a spectrophotometer capable of reading at 405 nm
-
Calibrated pipettes and consumables
2. Preparation of Betrixaban Standard Curve: a. Prepare a stock solution of betrixaban in a suitable solvent (e.g., DMSO) and then dilute it in pooled normal plasma to create a series of calibrators. b. Recommended concentrations for the standard curve may range from 0 to 500 ng/mL to cover the expected therapeutic range.[9] A typical calibration curve might include points at 0, 25, 50, 100, 250, and 500 ng/mL. c. Aliquot and store calibrators at -80°C for future use. Avoid repeated freeze-thaw cycles.
3. Sample Preparation: a. Collect whole blood into tubes containing 3.2% sodium citrate. b. Prepare platelet-poor plasma (PPP) by centrifuging the blood sample at 2000 x g for 15 minutes. c. Carefully aspirate the supernatant (PPP) and store it in aliquots at -80°C until analysis.
4. Assay Procedure (example based on a typical kit): a. Pre-warm all reagents and samples to 37°C. b. Add a specific volume of calibrator, control, or patient plasma sample to the reaction cuvette. c. Add a pre-determined volume of excess Factor Xa reagent. d. Incubate for a specified time to allow betrixaban to inhibit the FXa. e. Add the chromogenic substrate solution to initiate the colorimetric reaction. f. The analyzer will monitor the change in optical density at 405 nm over time. g. The results are automatically calculated by the instrument's software based on the calibration curve.
Figure 2: Experimental Workflow for the Chromogenic Anti-Xa Assay.
Secondary and Global Coagulation Assays
While the anti-Xa assay is the preferred method for quantifying betrixaban, traditional coagulation assays are also affected by the drug and can provide qualitative or semi-quantitative information. The Thrombin Generation Assay offers a more comprehensive view of the overall coagulation potential.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
Betrixaban can prolong both PT and aPTT in a concentration-dependent manner; however, the sensitivity of these tests is highly dependent on the specific reagents used.[4][10] At clinically relevant concentrations, the effect on PT may be minimal.[6]
Experimental Protocol: PT and aPTT Assays
1. Materials and Reagents:
-
Platelet-poor plasma (prepared as described above)
-
PT reagent (various commercial options available)
-
aPTT reagent (e.g., silica-based activators) and calcium chloride
-
Coagulation analyzer
2. Assay Procedure: a. Pre-warm reagents and plasma samples to 37°C. b. For PT: Add PT reagent to the plasma sample and measure the time to clot formation. c. For aPTT: Incubate the plasma sample with the aPTT reagent, then add calcium chloride to initiate clotting and measure the time to clot formation. d. Record the clotting times in seconds.
Thrombin Generation Assay (TGA)
The TGA measures the dynamics of thrombin generation and decay in plasma, providing a global assessment of coagulation. Betrixaban demonstrates a concentration-dependent inhibition of thrombin generation.[1][11] Key parameters include the Endogenous Thrombin Potential (ETP), peak thrombin concentration, and lag time.
Experimental Protocol: Thrombin Generation Assay
1. Materials and Reagents:
-
Platelet-poor plasma
-
Thrombin generation assay kit (containing a tissue factor/phospholipid trigger and a fluorogenic thrombin substrate)
-
Fluorometric microplate reader with appropriate filters (e.g., excitation at 390 nm and emission at 460 nm)[12]
-
Thrombin calibrator
2. Assay Procedure: a. Prepare samples, calibrators, and controls in a 96-well plate. b. Add the trigger solution (tissue factor/phospholipids) to initiate coagulation. c. Add the fluorogenic substrate. d. The plate reader continuously monitors the fluorescence generated as thrombin cleaves the substrate. e. The software calculates the thrombin generation curve and its parameters (Lag Time, ETP, Peak Thrombin).
Data Presentation
The following tables summarize the expected effects of betrixaban on various coagulation assays. Note that specific values can vary significantly based on the reagents and instrument systems used.
Table 1: Effect of Betrixaban on Clotting-Based Assays
| Betrixaban Concentration (ng/mL) | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |
| 0 | Baseline | Baseline |
| 50 | Slight Prolongation | Measurable Prolongation |
| 100 | Moderate Prolongation | Significant Prolongation |
| 250 | Significant Prolongation | Strong Prolongation |
| Data is illustrative and demonstrates a concentration-dependent trend. Absolute values are reagent-dependent.[4] |
Table 2: Quantitative Measurement with Chromogenic Anti-Xa Assay
| Betrixaban Concentration (ng/mL) | Measured Anti-Xa Activity (ng/mL) |
| 0 | < 10 |
| 25 | ~25 |
| 50 | ~50 |
| 100 | ~100 |
| 250 | ~250 |
| The anti-Xa assay shows a strong linear correlation with betrixaban concentration.[4] |
Table 3: Effect of Betrixaban on Thrombin Generation Assay Parameters
| Betrixaban Concentration (ng/mL) | Lag Time | Endogenous Thrombin Potential (ETP) | Peak Thrombin |
| 0 | Baseline | Baseline | Baseline |
| 5 - 25 | Increased | Decreased | Decreased |
| > 25 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Betrixaban demonstrates a dose- and concentration-dependent inhibition of thrombin generation.[1][11] |
Conclusion
For the accurate and reliable measurement of betrixaban's anticoagulant effect in plasma, the chromogenic anti-Xa assay is the recommended method due to its sensitivity, specificity, and linear dose-response. While PT and aPTT are affected by betrixaban, their utility is limited by reagent-dependent variability. The Thrombin Generation Assay provides a comprehensive assessment of the overall impact of betrixaban on coagulation and can be a valuable tool in research settings. The provided protocols offer a framework for establishing these assays in a laboratory setting. It is crucial to validate each assay with specific reagents and instrumentation to ensure accurate and reproducible results.
References
- 1. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haemoscan.com [haemoscan.com]
- 4. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. lancet.co.za [lancet.co.za]
- 9. ovid.com [ovid.com]
- 10. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Betrixaban Maleate in hERG Channel Inhibition Safety Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban, an oral, direct factor Xa inhibitor, was developed for the prevention of venous thromboembolism (VTE). A critical component of the preclinical safety evaluation for any new chemical entity is the assessment of its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of the potentially fatal arrhythmia, Torsades de Pointes (TdP).[1][2] This document provides detailed application notes and protocols for assessing the interaction of betrixaban maleate with the hERG channel, a crucial step in cardiovascular safety pharmacology.
During its development, betrixaban was selected from a series of compounds, in part due to its comparatively low affinity for the hERG channel, while maintaining potent factor Xa inhibition.[3][4] Preclinical studies confirmed that betrixaban is not a potent inhibitor of the hERG channel.[3]
Data Presentation
The following tables summarize the key quantitative data regarding betrixaban's effect on the hERG channel and clinical cardiac repolarization.
Table 1: Preclinical hERG Inhibition Data for Betrixaban
| Parameter | Value | Source |
| hERG IC50 | 8.9 µM | [3] |
| Assay Type | Patch Clamp hERG Assay | [3] |
Table 2: Clinical QTc Prolongation Data for Betrixaban (Single-Dose Crossover Study in 96 Healthy Volunteers)
| Treatment Group | Dose | Maximum Placebo-Corrected Mean Change from Baseline in QTcI (ms) | Upper 95% Confidence Interval (ms) | Clinically Significant Threshold (ms) | Source |
| Betrixaban | 80 mg (therapeutic) | < 10 | < 10 | > 10 | [5] |
| Betrixaban | 140 mg (supratherapeutic) | < 10 | < 10 | > 10 | [5] |
| Moxifloxacin (Positive Control) | 400 mg | Expected Changes Observed | - | - | [5] |
| Placebo | - | - | - | - | [5] |
Experimental Protocols
The following are representative, detailed protocols for key experiments in the cardiac safety assessment of a compound like betrixaban, based on regulatory guidelines and standard industry practices. The specific internal protocols used by the manufacturer may have varied in some details.
Protocol 1: In Vitro hERG Channel Inhibition Assay - Whole-Cell Patch Clamp
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current (IKr) in a mammalian cell line stably expressing the hERG channel.
1. Cell Culture:
- Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.
2. Reagents and Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should be ≤0.1% to minimize solvent effects.
- Positive Control: A known hERG inhibitor, such as E-4031 or dofetilide, at a concentration known to produce significant block.
3. Electrophysiology - Whole-Cell Patch Clamp:
- Apparatus: A patch-clamp amplifier and data acquisition system.
- Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
- Recording:
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single, healthy cell with the pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to stabilize for several minutes before recording baseline hERG currents.
- Voltage Protocol:
- Hold the membrane potential at -80 mV.
- Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
- Repolarize to -50 mV for 1-2 seconds to elicit the characteristic hERG tail current. This repolarizing step allows for the measurement of current from channels recovering from inactivation before they close.
- Return the holding potential to -80 mV.
- Repeat this voltage clamp protocol at a regular interval (e.g., every 15 seconds).
- Data Acquisition:
- Record baseline hERG tail currents in the external solution until a stable amplitude is observed.
- Perfuse the chamber with the external solution containing the lowest concentration of this compound until a new steady-state current is reached.
- Sequentially apply increasing concentrations of this compound, allowing for equilibration at each concentration.
- After the highest concentration, perform a washout with the external solution to assess the reversibility of any inhibition.
- At the end of each experiment, apply a saturating concentration of a potent hERG blocker (e.g., E-4031) to isolate and subtract any leak current.
4. Data Analysis:
- Measure the peak amplitude of the hERG tail current at each concentration of this compound.
- Correct for any rundown of the current by comparing to time-matched vehicle controls.
- Calculate the percentage of inhibition at each concentration relative to the baseline current.
- Plot the percentage of inhibition as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value (the concentration that causes 50% inhibition).
Protocol 2: Thorough QT/QTc Study in Healthy Volunteers
Objective: To evaluate the effect of therapeutic and supratherapeutic doses of betrixaban on the QT interval of the surface electrocardiogram (ECG) in healthy subjects.
1. Study Design:
- A randomized, double-blind, placebo- and positive-controlled, four-period crossover study.
2. Study Population:
- Healthy male and female volunteers, typically aged 18-45 years.
- Subjects undergo a comprehensive screening process, including medical history, physical examination, and baseline ECG, to exclude individuals with underlying cardiovascular conditions or risk factors for arrhythmia.
3. Treatment Arms (administered in a crossover fashion with adequate washout periods between each):
- Betrixaban (Therapeutic Dose): e.g., a single oral dose of 80 mg.
- Betrixaban (Supratherapeutic Dose): e.g., a single oral dose of 140 mg, to assess the effects at concentrations higher than those expected in clinical use.
- Placebo: To control for time-of-day effects and other study-related variables.
- Positive Control: A single oral dose of a drug with a known modest effect on QT prolongation (e.g., 400 mg moxifloxacin) to establish assay sensitivity.
4. Study Procedures:
- ECG Monitoring:
- Subjects are continuously monitored via 12-lead Holter ECG for a predefined period before and after dosing (e.g., from 1 hour pre-dose to 24 hours post-dose).
- Triplicate ECGs are extracted from the Holter recordings at specified time points (e.g., pre-dose, and at 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
- Pharmacokinetic Sampling:
- Blood samples are collected at the same time points as the ECGs to determine the plasma concentrations of betrixaban.
- QT Interval Measurement:
- A central ECG laboratory, blinded to treatment and time, manually or semi-automatically measures the QT interval from the extracted ECGs.
- The QT interval is corrected for heart rate using a pre-specified correction formula, most commonly Fridericia's (QTcF) or Bazett's (QTcB), and an individual correction (QTcI).
5. Data Analysis:
- For each time point, the change from the time-matched baseline QT/QTc is calculated for each treatment.
- The placebo-corrected change from baseline (ΔΔQTc) is then calculated by subtracting the change from baseline in the placebo group from that in the active treatment groups.
- The primary endpoint is the largest time-matched mean ΔΔQTc.
- A two-sided 90% confidence interval (or a one-sided 95% confidence interval) for the mean ΔΔQTc is calculated.
- The study is considered "negative" if the upper bound of the confidence interval for the mean ΔΔQTc is below the regulatory threshold of concern, which is typically 10 ms.
- The relationship between betrixaban plasma concentration and ΔΔQTc is analyzed using exposure-response modeling.
Visualizations
Caption: hERG channel function and inhibition pathway.
Caption: In vitro hERG patch clamp experimental workflow.
Caption: Thorough QT (TQT) clinical trial workflow.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surrogate potency assays: Comparison of binding profiles complements dose response curves for unambiguous assessment of relative potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of non-vitamin K antagonist oral anticoagulants on atrial repolarizing potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. fda.gov [fda.gov]
Application Notes and Protocols: Utilizing Betrixaban as a P-glycoprotein (P-gp) Substrate in Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulants increasingly utilized in clinical practice. Its pharmacokinetic profile is notably influenced by the efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is a key transporter expressed in various barrier tissues, including the intestines, blood-brain barrier, and kidneys, where it actively extrudes a wide range of xenobiotics, thereby affecting drug absorption, distribution, and elimination.[1] The interaction of Betrixaban with P-gp is a critical consideration in drug development and for predicting potential drug-drug interactions (DDIs). Co-administration of Betrixaban with potent P-gp inhibitors can lead to increased plasma concentrations and a higher risk of bleeding.[2]
These application notes provide detailed protocols for in vitro assessment of Betrixaban as a P-gp substrate using two gold-standard cell-based assays: the Caco-2 permeability assay and the Madin-Darby Canine Kidney-MDR1 (MDCK-MDR1) permeability assay. These assays are fundamental in characterizing the transport properties of new chemical entities and are recommended by regulatory agencies for investigating potential transporter-mediated DDIs.
Data Presentation
While specific in vitro permeability data for Betrixaban is not extensively published, the following tables present representative data for other Factor Xa inhibitors that are known P-gp substrates, such as Rivaroxaban and Apixaban. These tables illustrate how experimental data for Betrixaban should be structured and interpreted.
Table 1: Bidirectional Permeability of Factor Xa Inhibitors in Caco-2 Cell Monolayers
| Compound | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Betrixaban (Hypothetical) | A → B | Value | rowspan="2" |
| B → A | Value | ||
| Rivaroxaban | A → B | High | >2 |
| B → A | Higher | ||
| Apixaban | A → B | Moderate | >2 |
| B → A | High | ||
| Atenolol (Low Permeability Control) | A → B | <1.0 | ~1 |
| B → A | <1.0 | ||
| Propranolol (High Permeability Control) | A → B | >10.0 | ~1 |
| B → A | >10.0 |
Note: An efflux ratio (ER) greater than 2 is indicative of active efflux.[3][4]
Table 2: Bidirectional Permeability of Factor Xa Inhibitors in MDCK-MDR1 Cells
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Betrixaban (Hypothetical) | A → B | Value | rowspan="2" |
| B → A | Value | ||
| Rivaroxaban | A → B | Moderate | >2 |
| B → A | High | ||
| Apixaban | A → B | Low to Moderate | >2 |
| B → A | High | ||
| Digoxin (P-gp Substrate Control) | A → B | Low | >5 |
| B → A | High |
Note: A significant reduction in the efflux ratio in the presence of a P-gp inhibitor (e.g., verapamil, cyclosporine A) confirms P-gp mediated transport.
Table 3: IC₅₀ Values of P-gp Inhibitors on the Transport of Factor Xa Inhibitors
| P-gp Inhibitor | Substrate | IC₅₀ (µM) |
| Verapamil | Betrixaban (Hypothetical) | Value |
| Ketoconazole | Rivaroxaban | In the range of therapeutic plasma concentrations |
| Ritonavir | Rivaroxaban | In the range of therapeutic plasma concentrations |
| Riociguat | Apixaban | >100 |
| Riociguat | Rivaroxaban | >100 |
Note: The IC₅₀ value represents the concentration of an inhibitor required to reduce the P-gp mediated transport of a substrate by 50%.[5][6]
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol determines the rate of transport of a test compound across a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium.[7][8]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Betrixaban
-
Control compounds (e.g., atenolol, propranolol, digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[3]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS (pH 7.4).
-
Prepare dosing solutions of Betrixaban (e.g., 10 µM) and control compounds in HBSS. For inhibition studies, prepare a dosing solution containing Betrixaban and a P-gp inhibitor (e.g., 100 µM verapamil).
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL)
-
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a specific inhibitor confirms the involvement of that transporter.
-
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay
This assay utilizes Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, resulting in high expression of P-gp. This provides a more specific model for studying P-gp-mediated transport.[4][9]
Materials:
-
MDCK-MDR1 cells and parental MDCK cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Geneticin (G418) for selection of transfected cells
-
Transwell® permeable supports
-
Hanks' Balanced Salt Solution (HBSS)
-
Betrixaban
-
Control compounds (e.g., digoxin, prazosin)
-
P-gp inhibitor (e.g., cyclosporine A)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 and MDCK cells in EMEM supplemented with 10% horse serum and 1% Penicillin-Streptomycin. For MDCK-MDR1 cells, include an appropriate concentration of G418 to maintain selection pressure.
-
Seed the cells onto Transwell® inserts at a high density (e.g., 1 x 10⁵ cells/cm²).
-
Culture for 3-5 days to form a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure TEER values. For MDCK monolayers, TEER values should typically be >200 Ω·cm².[3]
-
-
Transport Experiment:
-
Follow the same procedure as described for the Caco-2 assay (Protocol 1, step 3), using MDCK-MDR1 and parental MDCK cells. The parental cell line serves as a negative control to determine passive permeability.
-
-
Sample Analysis:
-
Analyze sample concentrations using LC-MS/MS.
-
-
Data Analysis:
-
Calculate Papp and ER as described for the Caco-2 assay.
-
The net efflux ratio can be calculated by dividing the ER in MDCK-MDR1 cells by the ER in parental MDCK cells to correct for any endogenous transporters. A net efflux ratio significantly greater than 1 confirms the compound is a P-gp substrate.
-
Visualizations
Caption: Workflow for in vitro P-gp substrate assessment.
Caption: Logic for determining P-gp substrate potential.
Caption: Key signaling pathways regulating P-gp expression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 5. In vitro assessment of P-gp and BCRP transporter-mediated drug-drug interactions of riociguat with direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo P-glycoprotein transport characteristics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Betrixaban's Effect on Thrombin Generation
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the anticoagulant effects of Betrixaban by measuring its impact on thrombin generation.
Introduction
Betrixaban (Bevyxxa®) is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to both free and prothrombinase-bound FXa, Betrixaban effectively reduces the conversion of prothrombin to thrombin, thereby decreasing thrombin generation and subsequent fibrin clot formation. Unlike indirect inhibitors, its action does not require a cofactor like antithrombin III. Thrombin generation assays (TGAs) are global hemostasis tests that provide a comprehensive assessment of the coagulation potential of a plasma sample. These assays are valuable tools for quantifying the pharmacodynamic effects of anticoagulants like Betrixaban.
Mechanism of Action: Betrixaban in the Coagulation Cascade
Betrixaban exerts its anticoagulant effect by directly targeting and inhibiting Factor Xa. This prevents the assembly of the prothrombinase complex, which is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa). The reduction in thrombin levels leads to decreased fibrin formation and a general anticoagulant state.
Application Notes and Protocols for Betrixaban Maleate in Baboon Arteriovenous Shunt Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of betrixaban maleate, a direct inhibitor of Factor Xa (FXa), in preclinical baboon arteriovenous (AV) shunt thrombosis models. The protocols and data presented are synthesized from published research to guide the design and execution of similar studies for evaluating novel antithrombotic agents.
Introduction
The baboon arteriovenous shunt model is a well-established and clinically relevant preclinical model for studying arterial thrombosis. It mimics the high shear stress conditions found in human arteries and is particularly useful for evaluating the efficacy of antithrombotic drugs. Betrixaban, an oral FXa inhibitor, has been evaluated in this model to determine its dose-dependent effects on platelet deposition and thrombus formation.[1] This document outlines the detailed experimental protocols for this model and summarizes the quantitative data from studies involving betrixaban and other FXa inhibitors.
Mechanism of Action of Betrixaban
Betrixaban is a small molecule that directly and selectively inhibits coagulation Factor Xa.[2][3] By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, the central enzyme in the coagulation cascade responsible for fibrin clot formation and platelet activation.[4] Unlike indirect FXa inhibitors, betrixaban does not require antithrombin as a cofactor for its activity.[2][3]
Experimental Protocols
The following protocols are based on established methodologies for the baboon arteriovenous shunt thrombosis model.
Animal Model
-
Species: Male baboons (Papio anubis or Papio cynocephalus) are typically used due to their phylogenetic, anatomic, and physiologic similarities to humans.[5]
-
Housing and Care: Animals should be housed in accredited facilities and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Surgical Procedure: Creation of the Arteriovenous Shunt
-
Anesthesia: Anesthetize the baboon using standard protocols (e.g., ketamine induction followed by isoflurane maintenance).
-
Vessel Exposure: Surgically expose the femoral artery and vein in one leg.
-
Shunt Placement: Create a chronic exteriorized arteriovenous shunt by cannulating the femoral artery and vein with silicone rubber tubing. The ends of the tubing are connected to form a closed loop, and the tubing is tunneled subcutaneously to the back of the animal for easy access.
Thrombosis Induction and Drug Administration
-
Thrombogenic Stimulus: A segment of thrombogenic material, typically a Dacron vascular graft, is inserted into the AV shunt to initiate thrombus formation.[6][7][8][9]
-
Platelet Labeling: Autologous platelets are labeled with Indium-111 (111In) for continuous monitoring of platelet deposition onto the graft using a gamma camera.[1]
-
Drug Administration: Betrixaban is administered intravenously. Studies have explored a dose range from 0.05 mg/kg to 0.49 mg/kg to evaluate the dose-dependent inhibition of platelet deposition.[1]
-
Monitoring:
-
Platelet Deposition: Continuously measured using a gamma camera focused on the graft.
-
Blood Flow: Monitored using a Doppler flow probe placed on the shunt tubing.[8]
-
Hemostatic Parameters: Template bleeding time, activated partial thromboplastin time (aPTT), and prothrombin time (PT) are measured at baseline and at various time points during and after drug infusion.
-
References
- 1. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. drugs.com [drugs.com]
- 4. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonhuman primate models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Transient interruption of arterial thrombosis by inhibition of factor Xa results in long-term antithrombotic effects in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Betrixaban maleate solubility issues and enhancement techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betrixaban maleate. Here, you will find information to address solubility challenges and guidance on enhancement techniques.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
Q1: My this compound shows poor aqueous solubility, but I've seen it classified as a BCS Class III (high solubility) drug. Why is there a discrepancy?
A: This is a critical observation and a known point of complexity with this compound. While some patents have classified it as a BCS Class III drug, multiple scientific sources and supplier data indicate that it has low aqueous solubility.[1] Several factors may contribute to this discrepancy:
-
Polymorphism: this compound exists in different crystalline forms (polymorphs), which can have different solubility profiles.
-
Salt Form Complexity: The solubility of the maleate salt can be influenced by the pH of the medium and the presence of other ions.
-
Dissolution Rate vs. Thermodynamic Solubility: Even if a compound has high thermodynamic solubility, its dissolution rate can be slow, which can be perceived as poor solubility in practice. Formulations with excipients have been noted to exhibit unacceptably slow dissolution.
Troubleshooting Steps:
-
Characterize Your Material: If possible, determine the polymorphic form of your this compound sample using techniques like Powder X-ray Diffraction (PXRD).
-
Measure pH-Dependent Solubility: Assess the solubility of your compound in buffers with different pH values to understand its pH-solubility profile.
-
Evaluate Dissolution Rate: Perform dissolution studies to distinguish between low solubility and a slow dissolution rate.
Q2: I am observing variable results in my solubility experiments with this compound. What could be the cause?
A: Variability in solubility data can stem from several factors:
-
"Common-Ion Effect": A study on a salt-cocrystal hydrate form of this compound found that its solubility was significantly lower than the parent salt due to the "common-ion effect".[1] The presence of excess maleic acid in the formulation or dissolution medium can suppress the dissolution of the maleate salt.
-
Hydration State: Different hydrates of the compound can have different solubilities.
-
Kinetic vs. Thermodynamic Solubility: The method of sample preparation and the equilibration time can influence whether you are measuring kinetic or thermodynamic solubility, which can differ significantly.
Troubleshooting Steps:
-
Control the Composition of Your Medium: Be mindful of the components in your dissolution medium and their potential to interact with this compound.
-
Ensure Equilibration: Allow sufficient time for your solubility experiments to reach equilibrium.
-
Standardize Your Protocol: Use a consistent protocol for sample preparation and analysis.
Q3: What are the recommended starting points for enhancing the solubility or dissolution rate of this compound for in vitro or in vivo studies?
A: Based on the available literature and general practices for poorly soluble drugs, here are some recommended starting points:
-
Co-solvents: For preclinical in vivo studies, a common approach is to use a co-solvent system. A suggested general formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[2] However, this should be optimized for your specific experimental needs.
-
Solid Dispersions: Creating an amorphous solid dispersion is a well-documented technique to improve the dissolution of this compound. This involves dispersing the drug in a polymeric carrier.
-
pH Adjustment: Given that betrixaban is a weakly basic drug, its solubility is expected to be pH-dependent. Adjusting the pH of the medium can enhance its solubility.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.
Quantitative Data Presentation
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| Water | 1 mg/mL | [3][4] |
| DMSO | 50-100 mg/mL | [2][3][4] |
| Ethanol | Insoluble | [3][4] |
Experimental Protocols
Below are detailed methodologies for key solubility enhancement experiments that can be adapted for this compound.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by converting it into an amorphous form within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, dichloromethane, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:1 or 1:2 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion from the flask. Characterize the material using PXRD to confirm its amorphous nature and perform dissolution studies to assess the improvement in dissolution rate compared to the pure drug.
Protocol 2: Determination of pH-Dependent Solubility
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Shake-flask apparatus or a thermostatically controlled shaker
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound to vials containing the buffer solutions of different pH.
-
Equilibration: Place the vials in a shake-flask apparatus and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, withdraw an aliquot from each vial and immediately filter it through a suitable filter (e.g., 0.22 µm) to remove undissolved solids.
-
Analysis: Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.
Visualizations
The following diagrams illustrate key concepts and workflows related to solubility enhancement.
Caption: Factors influencing the solubility of a drug substance.
Caption: Workflow for selecting a solubility enhancement technique.
Caption: Simplified mechanism of solubility enhancement by solid dispersion.
References
Betrixaban Maleate Stability: A Technical Support Resource for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of betrixaban maleate under various experimental pH conditions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your stability studies.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic and alkaline conditions?
A1: this compound is known to be susceptible to degradation in both acidic and alkaline environments. Forced degradation studies have demonstrated that the drug undergoes hydrolysis, leading to the formation of distinct degradation products. Specifically, two degradation products have been identified in acidic conditions, while one is formed in an alkaline medium[1][2].
Q2: What are the primary degradation pathways for this compound under pH stress?
A2: The primary degradation pathway for this compound under acidic and alkaline stress is hydrolysis[1]. This involves the cleavage of amide bonds within the molecule. The exact structure of the degradation products has been elucidated using techniques like UPLC-ESI/MS, HRMS, and NMR[1].
Q3: Are there validated analytical methods available for assessing the stability of this compound?
A3: Yes, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the analysis of this compound and its degradation products. These methods are crucial for accurately quantifying the extent of degradation[3][4][5].
Q4: What is the general solubility profile of this compound at different pH levels?
Quantitative Data Summary
The following table summarizes the percentage of degradation of this compound observed under specific forced degradation conditions. It is important to note that for a comprehensive stability profile, studies should be conducted across a broader range of pH values and time points.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Room Temperature | 9.97% | DP 2 | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature | 8.31% | DP 1 and DP 3 | [1] |
| Neutral Hydrolysis | Water | 24 hours | Room Temperature | > 5% | Not Specified | [4] |
| Oxidative | 6% H₂O₂ | 24 hours | Room Temperature | 4.43% | DP 4 | [1][4] |
| Photochemical | Direct Sunlight | 24 hours | Not Specified | 12.48% | Not Specified | [4] |
| Thermal | Dry Heat | 4 hours | 60°C | 2.24% | Not Specified | [4] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under various pH conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water, methanol, and acetonitrile
-
Buffer salts (e.g., phosphate, acetate) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter
-
Validated RP-HPLC system with a PDA or UV detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M).
-
Alkaline Hydrolysis: To a known volume of the stock solution, add an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M).
-
Neutral Hydrolysis: To a known volume of the stock solution, add an equal volume of HPLC grade water.
-
Sample Incubation: Incubate the stressed samples at a controlled temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 24 hours). Periodically withdraw aliquots for analysis.
4. Sample Preparation for HPLC Analysis:
-
Before injection into the HPLC system, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration within the validated range of the analytical method.
-
Filter the samples through a 0.45 µm syringe filter.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method. An example of HPLC conditions is provided in the table below.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
Table of Exemplary HPLC Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB C18 (4.6x250mm, 5µm) | Hi-Q Sil C-18 (4.6 x 250 mm, 5.0 µ) |
| Mobile Phase | 75% aq. ammonium formate (5 mM) & 50% ammonium formate in acetonitrile (60:40 v/v) | Methanol: Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detector | 245 nm | Photodiode Array (PDA) at 272 nm |
| Column Temp. | 35°C | Ambient |
| Reference | [3] | [4] |
6. Data Analysis:
-
Calculate the percentage of degradation of this compound using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Troubleshooting and Visual Guides
Experimental Workflow for pH Stability Study
Caption: Workflow for a forced degradation study of this compound under different pH conditions.
Troubleshooting Guide for Common Experimental Issues
Caption: A troubleshooting guide for common issues encountered during this compound stability studies.
References
- 1. Investigating this compound drug degradation profiles, isolation and characterization of unknown degradation products by mass-triggered preparative HPLC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijalsr.org [ijalsr.org]
- 3. researchgate.net [researchgate.net]
- 4. ijalsr.org [ijalsr.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Betrixaban maleate in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize off-target effects of Betrixaban maleate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Betrixaban?
Betrixaban is an oral, direct Factor Xa (FXa) inhibitor.[1][2][3] It selectively and reversibly blocks the active site of FXa, a critical enzyme in the coagulation cascade, without requiring a cofactor like antithrombin III for its activity.[1][4] By inhibiting FXa, Betrixaban effectively decreases the generation of thrombin, which in turn prevents the formation of blood clots.[2][4][5] It has no direct effect on platelet aggregation.[1][3]
Q2: What are "off-target" effects and why are they a concern?
Off-target effects occur when a drug interacts with unintended biological molecules, leading to unforeseen physiological responses or assay interference.[6] These interactions are a significant concern because they can lead to adverse side effects in a clinical setting and produce misleading or artifactual data in preclinical assays.[7] Identifying potential off-target activities early in the research process is crucial for accurate data interpretation and assessing the safety profile of a compound.[8]
Q3: Are there known off-target pathways for Betrixaban?
While Betrixaban is known to be highly selective for Factor Xa, comprehensive public data on its binding profile against a wide range of other kinases, receptors, or enzymes is limited. However, key considerations for its off-target profile include:
-
P-glycoprotein (P-gp) Interaction : Betrixaban is a known substrate of the P-gp transporter.[9][10] Concomitant use of P-gp inhibitors (e.g., ketoconazole, amiodarone) can increase Betrixaban's plasma concentration, while P-gp inducers (e.g., rifampin) can decrease it.[1][10] This is a critical factor in both in vivo studies and in vitro assays using cells that express P-gp.
-
CYP Enzyme Metabolism : Betrixaban does not undergo significant metabolism by cytochrome P450 (CYP) enzymes, suggesting a lower probability of off-target effects related to CYP inhibition or induction compared to drugs that are heavily metabolized by this system.[4]
-
hERG Channel Affinity : It was specifically selected during development for its low affinity for the hERG channel, a common source of cardiac-related off-target effects for many drugs.[3]
Q4: What general strategies can be used to identify off-target effects?
A multi-pronged approach is recommended, combining computational and experimental methods:
-
In Silico Profiling : Use computational models and databases to predict potential off-target interactions based on the chemical structure of Betrixaban.[7][8]
-
High-Throughput Screening (HTS) : Screen the compound against large panels of kinases, G-protein-coupled receptors (GPCRs), ion channels, and other common drug targets to empirically identify unintended interactions.[6]
-
Phenotypic Screening : Assess the overall effect of the compound on cellular phenotypes to uncover unexpected biological activities that can then be traced back to a specific off-target interaction.[6]
-
Cell-Based Assays : Use specific cell lines to investigate whether Betrixaban affects signaling pathways unrelated to coagulation.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Cell Death or Cytotoxicity in an Assay
Possible Cause: The observed cytotoxicity may be an off-target effect unrelated to Factor Xa inhibition, especially in cell types that do not rely on coagulation pathways for survival.
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Run a dose-response curve using a standard cell viability assay (e.g., MTS, ATP-based luminescence) to quantify the concentration at which Betrixaban is toxic to your specific cell line.
-
Compare with On-Target Potency: Compare the cytotoxic IC50 value with the reported IC50 for Factor Xa inhibition. A large difference (e.g., >100-fold) suggests the on-target effect is unlikely to be the cause of cell death.
-
Use a Structurally Unrelated FXa Inhibitor: Test another FXa inhibitor (e.g., Apixaban, Rivaroxaban) in the same assay. If other FXa inhibitors do not cause cytotoxicity at similar concentrations, the effect is likely specific to the Betrixaban molecule and not the inhibition of FXa.
-
Screen Against Apoptosis/Necrosis Pathway Targets: If cytotoxicity is confirmed, consider screening Betrixaban against a panel of key proteins involved in cell survival and death pathways to identify the responsible off-target.
Caption: A strategic workflow for identifying off-target effects.
Methodology:
-
In Silico Analysis: Utilize platforms like DrugBank, ChEMBL, or other predictive software to identify proteins with structural similarity to Factor Xa or binding pockets that might accommodate Betrixaban.
-
Broad Panel Screening: Submit Betrixaban to a commercial service for screening against a large, diverse panel of targets (e.g., a 400+ kinase panel). This provides an unbiased view of potential interactions.
-
Hit Validation: For any "hits" identified in the broad screen, perform 10-point dose-response curves to determine the IC50 or Ki. A true hit should show a clear sigmoidal dose-response relationship.
-
Orthogonal Assay Confirmation: Validate the hit using a different assay format. For example, if the primary screen was a biochemical assay, validate it with a biophysical method like Surface Plasmon Resonance (SPR) or a cell-based target engagement assay.
-
Cellular Pathway Analysis: Once an off-target is validated, investigate its functional consequence in a relevant cell line. Measure the effect of Betrixaban on downstream signaling pathways known to be modulated by the identified off-target.
Protocol 2: Cell Viability Assay (ATP-Based Luminescence)
This protocol is used to assess cytotoxicity, a common off-target effect.
Materials:
-
Cell line of interest
-
96-well, white, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
ATP-based luminescence reagent kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., staurosporine).
-
Dosing: Remove the old medium from the cells and add the medium containing the different concentrations of Betrixaban.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the cell medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the normalized data against the log of the Betrixaban concentration and fit to a four-parameter logistic curve to determine the IC50 value.
dot
Caption: On-target mechanism of Betrixaban in the coagulation cascade.
References
- 1. drugs.com [drugs.com]
- 2. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Troubleshooting unexpected outcomes in Betrixaban coagulation experiments
This guide is intended for researchers, scientists, and drug development professionals encountering unexpected outcomes in coagulation experiments involving Betrixaban. It provides troubleshooting advice, standardized protocols, and expected data ranges to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my prothrombin time (PT) and activated partial thromboplastin time (aPTT) results inconsistent or showing less prolongation than expected with Betrixaban?
A1: This is a common observation. Betrixaban's effect on PT and aPTT is highly dependent on the specific reagents used in the assay.[1] At clinically relevant concentrations, Betrixaban may not significantly prolong PT.[2] aPTT shows a more reliable concentration-dependent prolongation, but sensitivity varies between different reagent/instrument combinations.[1][3]
-
Troubleshooting Steps:
-
Reagent Variability: Confirm the sensitivity of your specific PT and aPTT reagents to direct Factor Xa (FXa) inhibitors. Consult the reagent manufacturer's documentation or published studies for this information.[1]
-
Concentration Range: Ensure the Betrixaban concentrations you are testing are appropriate. While effects are dose-dependent, standard PT/aPTT assays may not be sensitive enough to detect low concentrations.[1]
-
Consider a Different Assay: For quantifying Betrixaban's anticoagulant effect, a chromogenic anti-Xa assay is the most appropriate and sensitive method.[1][4]
-
Q2: My anti-Xa assay results are fluctuating or seem incorrect. What could be the cause?
A2: The accuracy of an anti-Xa assay is critically dependent on proper calibration and sample handling.
-
Troubleshooting Steps:
-
Assay Calibration: The anti-Xa assay must be calibrated specifically for Betrixaban.[5] Using a calibrator for a different anticoagulant (like heparin or another direct oral anticoagulant [DOAC]) will lead to inaccurate results.[5][6]
-
Sample Quality: Ensure you are using platelet-poor plasma, prepared correctly. Grossly hemolyzed or icteric (high bilirubin) samples can interfere with chromogenic assays and cause falsely low results.[7][8]
-
Contamination: If transitioning from experiments with other anticoagulants (like heparin or other FXa inhibitors), ensure there is no residual contamination. The presence of other anti-Xa agents will give a falsely elevated result.[6][7]
-
Timing of Sample Collection: For in vivo or ex vivo studies, the timing of the blood draw relative to Betrixaban administration is crucial. Peak plasma concentration typically occurs 3-4 hours after oral administration.[9]
-
Q3: I am testing for thrombophilia markers (e.g., Protein C, Protein S, Antithrombin) in a plasma sample containing Betrixaban and the results are abnormal. Is this expected?
A3: Yes, Betrixaban can interfere with certain clot-based thrombophilia tests.
-
Antithrombin (AT) Activity: FXa-based AT assays will be significantly affected, leading to a factitious overestimation of antithrombin levels. Thrombin-based AT assays are not affected.[10][11]
-
Protein C and Protein S: Clot-based assays for Protein C and S activity can be falsely elevated by DOACs. Chromogenic or immunoassay-based methods are generally not affected and should be used instead.[12]
-
Activated Protein C Resistance (APCR): As a modified aPTT-based test, APCR assays can yield false negative or false positive results in the presence of Betrixaban.[12]
Q4: Can I remove Betrixaban from my plasma sample to perform other coagulation tests without interference?
A4: There are commercially available products and methods, such as those using activated charcoal (e.g., DOAC-Stop, DOAC-Remove), designed to eliminate DOAC interference from plasma samples.[13] These can be effective for specialized coagulation assays where the presence of an anticoagulant would otherwise make diagnosis impossible.[13] However, their efficacy can vary, and validation is recommended for your specific assay.
Data Presentation: Expected Effects of Betrixaban
The following table summarizes the expected impact of Betrixaban on common coagulation assays. Note that the magnitude of the effect is concentration-dependent and varies significantly with the reagents used.[1]
| Assay | Expected Effect of Betrixaban | Typical Sensitivity | Recommended for Quantification? |
| Prothrombin Time (PT) | Concentration-dependent prolongation[1] | Low to Moderate[2][3] | No |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation[1] | Moderate[3] | No |
| Thrombin Time (TT) | No significant effect[3] | None | No |
| Chromogenic Anti-Xa Assay | Concentration-dependent increase in inhibition | High[1][4] | Yes (with specific calibrators) |
| Thrombin Generation Assay (TGA) | Concentration-dependent inhibition of thrombin generation[2] | High | Yes (Specialized) |
Experimental Protocols & Methodologies
Protocol: Chromogenic Anti-Factor Xa Assay for Betrixaban
This protocol provides a general methodology. Researchers must adapt it based on their specific reagents, calibrators, and instrumentation.
1. Principle: This is a two-stage chromogenic assay. In the first stage, a known amount of excess Factor Xa is added to the test plasma containing Betrixaban. The Betrixaban present inhibits a portion of the FXa. In the second stage, a chromogenic substrate that mimics the natural substrate of FXa is added. The residual, uninhibited FXa cleaves this substrate, releasing a colored compound (p-nitroaniline). The amount of color produced is inversely proportional to the concentration of Betrixaban in the sample.[4]
2. Materials:
-
Platelet-Poor Plasma (PPP) sample
-
Betrixaban-specific calibrators and controls
-
Reagent containing excess bovine or human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay Buffer (e.g., Tris-HCl)
-
Microplate reader or automated coagulation analyzer capable of reading absorbance at 405 nm.
3. Procedure:
-
Preparation: Prepare a standard curve by making serial dilutions of the Betrixaban calibrator in assay buffer or pooled normal plasma.
-
Sample Incubation: Add a small volume of the test sample, calibrators, or controls to a microplate well or cuvette.
-
FXa Addition: Add the Factor Xa reagent to each well. Incubate for a defined period (e.g., 120 seconds) at 37°C to allow Betrixaban to inhibit the FXa.
-
Substrate Reaction: Add the chromogenic substrate to initiate the color development reaction.
-
Measurement: Read the rate of change in optical density (ΔOD/min) at 405 nm using a kinetic reading mode.
-
Calculation: Plot the ΔOD/min for the calibrators against their known concentrations to generate a standard curve. Determine the concentration of Betrixaban in the test samples by interpolating their ΔOD/min values from this curve.
Visualizations
Mechanism of Action
The diagram below illustrates the final common pathway of the coagulation cascade and identifies the specific point of inhibition by Betrixaban.
Caption: Betrixaban directly inhibits Factor Xa, preventing thrombin generation.
Experimental Workflow: Anti-Xa Assay
This workflow outlines the key steps in measuring Betrixaban concentration using a chromogenic anti-Xa assay.
Caption: Standard workflow for a chromogenic anti-Xa assay.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the source of unexpected experimental results.
Caption: A decision tree for troubleshooting unexpected coagulation results.
References
- 1. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn0.scrvt.com [cdn0.scrvt.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
- 6. acforum-excellence.org [acforum-excellence.org]
- 7. ccjm.org [ccjm.org]
- 8. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. sciensano.be [sciensano.be]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Betrixaban Dosage for Rodent Models of Arterial Thrombosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Betrixaban in rodent models of arterial thrombosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Betrixaban?
A1: Betrixaban is an oral, direct, and selective inhibitor of Factor Xa (FXa).[1][2] By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, the central enzyme in the coagulation cascade. This inhibition of thrombin generation ultimately prevents the formation of fibrin clots.[1][2]
Q2: What are the key pharmacokinetic properties of Betrixaban in rodents?
A2: While specific pharmacokinetic data in every rodent species and strain can vary, key properties to consider are its oral bioavailability, time to maximum concentration (Tmax), and half-life. In preclinical studies, Betrixaban has demonstrated dose-dependent plasma concentrations. It is primarily cleared through the hepatobiliary system with minimal renal clearance.[3]
Q3: What is a recommended starting dose for Betrixaban in a rodent model of arterial thrombosis?
A3: Based on preclinical studies, a dose of 19.1 mg/kg of Betrixaban administered orally has been shown to be effective in a ferric chloride-induced carotid artery thrombosis model in rodents, demonstrating 90% patency.[4] This serves as a strong starting point for dose-optimization studies. Researchers should consider performing a dose-response study to determine the optimal dose for their specific experimental conditions.
Q4: How should Betrixaban be prepared for oral administration to rodents?
A4: Betrixaban can be formulated as a suspension for oral gavage. A common vehicle is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration. The stability of the formulation under storage conditions should be validated.
Q5: What are the most common arterial thrombosis models used in rodents?
A5: The two most widely used models are the Ferric Chloride (FeCl3)-induced thrombosis model and the Rose Bengal photothrombotic model. The FeCl3 model involves the topical application of a ferric chloride solution to the artery, which induces endothelial injury and subsequent thrombus formation. The Rose Bengal model uses a photosensitive dye that, when activated by a laser, generates reactive oxygen species, leading to endothelial damage and thrombosis.
Troubleshooting Guides
Issue 1: High Variability in Thrombus Formation
| Potential Cause | Troubleshooting Step |
| Inconsistent FeCl3 application: Uneven saturation of the filter paper or variable application time. | Ensure the filter paper is consistently saturated with the FeCl3 solution and applied to the artery for a standardized duration. Use a timer to ensure consistency. |
| Variable animal physiology: Differences in age, weight, or underlying health status of the rodents. | Use animals of a consistent age and weight range. Ensure animals are healthy and free from any underlying conditions that may affect coagulation. |
| Inconsistent surgical technique: Variations in the surgical exposure of the artery or the degree of vessel manipulation. | Standardize the surgical procedure. Minimize manipulation of the artery to avoid unintentional endothelial damage. |
| Inconsistent Betrixaban administration: Improper oral gavage technique leading to variable drug delivery. | Ensure all personnel are proficient in oral gavage techniques to guarantee consistent and accurate dosing. |
Issue 2: Lack of Efficacy of Betrixaban
| Potential Cause | Troubleshooting Step |
| Suboptimal dosage: The administered dose is too low to achieve a therapeutic concentration. | Perform a dose-response study to determine the optimal dose of Betrixaban for your specific model and endpoint. Start with the referenced effective dose of 19.1 mg/kg and escalate as needed.[4] |
| Timing of administration: Betrixaban was not administered at the appropriate time relative to the thrombosis induction. | Consider the Tmax of Betrixaban. Administer the drug to allow for peak plasma concentrations to coincide with the induction of thrombosis. A typical pre-treatment time is 1-2 hours before the procedure. |
| Poor oral absorption: Issues with the formulation or the health of the animal's gastrointestinal tract. | Ensure the Betrixaban suspension is well-mixed before each administration. Check for any signs of gastrointestinal distress in the animals. |
| Drug stability: The Betrixaban formulation may have degraded. | Prepare fresh Betrixaban suspensions regularly and store them appropriately. Validate the stability of your formulation. |
Issue 3: Excessive Bleeding
| Potential Cause | Troubleshooting Step |
| Supratherapeutic dosage: The administered dose is too high, leading to excessive anticoagulation. | Reduce the dose of Betrixaban. A dose-response study will help identify a dose with a favorable antithrombotic effect and an acceptable bleeding profile. |
| Surgical trauma: Excessive tissue damage during the surgical procedure. | Refine the surgical technique to minimize tissue trauma and bleeding. |
| Combined anticoagulant effects: Concomitant administration of other substances with anticoagulant or antiplatelet properties. | Review all administered compounds to ensure there are no unintended synergistic effects on coagulation. |
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail) and maintain its body temperature at 37°C.
-
Surgical Procedure: Make a midline cervical incision and carefully dissect the common carotid artery, separating it from the vagus nerve and surrounding tissues.
-
Betrixaban Administration: Administer Betrixaban by oral gavage at the desired dose (e.g., starting at 19.1 mg/kg) at a predetermined time before thrombosis induction (e.g., 60-120 minutes).
-
Thrombosis Induction: Place a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution (e.g., 10-20% in distilled water) on the adventitial surface of the carotid artery for a standardized time (e.g., 5-10 minutes).
-
Thrombus Monitoring: After removing the filter paper, monitor blood flow using a Doppler flow probe. The time to occlusion is a key endpoint.
-
Data Analysis: Compare the time to occlusion in Betrixaban-treated animals to a vehicle-treated control group.
Data Presentation
Table 1: Recommended Betrixaban Dosage in a Rodent Arterial Thrombosis Model
| Animal Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Rodent | Oral | 19.1 mg/kg | 90% patency | [4] |
Table 2: Troubleshooting Summary for Inconsistent Thrombus Formation
| Potential Cause | Recommended Action |
| Inconsistent FeCl3 Application | Standardize saturation and application time. |
| Animal Variability | Use age and weight-matched animals. |
| Surgical Technique Variation | Standardize surgical procedure and minimize vessel handling. |
| Inconsistent Drug Administration | Ensure proper oral gavage technique. |
Visualizations
Caption: Betrixaban's mechanism of action in the coagulation cascade.
Caption: Workflow for the FeCl3-induced arterial thrombosis model.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
Managing Betrixaban maleate P-gp inhibitor interactions in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing drug-drug interactions (DDIs) involving Betrixaban maleate and P-glycoprotein (P-gp) inhibitors during co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between Betrixaban and P-gp inhibitors?
A1: Betrixaban is a substrate for the P-glycoprotein (P-gp) efflux transporter.[1][2][3] P-gp is located in the apical membrane of intestinal epithelial cells and acts as a pump to expel drugs back into the intestinal lumen, thereby limiting their absorption. When Betrixaban is co-administered with a P-gp inhibitor, this efflux mechanism is blocked. This leads to increased absorption and decreased clearance of Betrixaban, resulting in higher plasma concentrations (AUC and Cmax) and a potentially increased risk of bleeding.[1][4][5] Unlike other direct oral anticoagulants (DOACs) such as apixaban and rivaroxaban, Betrixaban undergoes minimal metabolism by cytochrome P450 (CYP) enzymes, making P-gp interactions its primary DDI pathway.[4][5]
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevyxxa: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulary Drug Review: Betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Betrixaban Maleate Interference in Immunological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from Betrixaban maleate in your immunological assays.
Understanding the Challenge
Betrixaban is a direct oral anticoagulant that acts as a potent and specific inhibitor of Factor Xa (FXa).[1] While its primary impact is on coagulation cascades, its presence in biological samples can potentially interfere with various immunological assays. This interference can stem from its mechanism of action, particularly in assays involving components of the coagulation system, or from non-specific binding and matrix effects in other immunoassays.
This guide will walk you through known interferences, potential issues, and practical strategies to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Betrixaban malealeate interference in immunological assays?
A1: The most well-documented interference of Betrixaban is in coagulation-based assays. As a direct FXa inhibitor, it prolongs clotting times in assays like the prothrombin time (PT), activated partial thromboplastin time (aPTT), and dilute Russell's viper venom time (dRVVT).[1] For other immunological assays (e.g., ELISA, immunogenicity assays), interference is less characterized but may occur through non-specific binding to assay components or alteration of enzymatic reactions that are not related to coagulation.
Q2: Can this compound cause false positives or false negatives in my assay?
A2: Yes, depending on the assay format and the mechanism of interference.
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False Positives: In a bridging immunoassay for anti-drug antibodies (ADAs), a multivalent molecule could theoretically bridge the drug-conjugate reagents, mimicking the presence of ADAs.[2][3] While less likely for a small molecule like Betrixaban, interactions with other matrix components could lead to such phenomena.
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False Negatives: Betrixaban could potentially mask the detection of true analytes by sterically hindering antibody-antigen binding.[2][3] In coagulation assays, its anticoagulant effect can mask the effects of other pro- or anti-coagulant factors being measured.
Q3: At what concentrations is this compound likely to cause interference?
A3: Interference is concentration-dependent. Studies on coagulation assays have shown effects at concentrations ranging from 0 to 250 ng/mL.[1] The concentration at which interference occurs in other immunoassays will depend on the specific assay's sensitivity and format. It is crucial to consider the expected Cmax of Betrixaban in clinical samples, which is reached within three to four hours of an 80 mg dose.[4]
Q4: Are there any commercially available reagents to neutralize this compound in samples?
A4: Andexanet Alfa is a recombinant modified human Factor Xa decoy that has been developed to reverse the anticoagulant effects of FXa inhibitors, including Betrixaban.[5][6] While primarily for clinical use, it could potentially be used in vitro to neutralize Betrixaban's anticoagulant activity in plasma samples prior to analysis in coagulation-based assays. Its utility in mitigating non-specific interference in other immunological assays has not been established. Activated charcoal has also been mentioned as a potential in vitro neutralizing agent, though it is not FDA-approved for this purpose.[7]
Troubleshooting Guides
Issue 1: Unexpected or Variable Results in Coagulation Assays
If you are observing prolonged clotting times or variability in coagulation-based assays with samples containing Betrixaban, consider the following:
Troubleshooting Steps:
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Reagent Selection: The sensitivity of PT and aPTT reagents to Betrixaban varies significantly between manufacturers.[1] If possible, choose a reagent with known low sensitivity to Betrixaban if you are trying to measure other coagulation parameters.
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Use of Specific Assays: For quantifying Betrixaban concentration, chromogenic anti-Xa assays are the most appropriate method.[1] These assays are less affected by other coagulation factor deficiencies.
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Sample Collection Time: If the goal is to measure other coagulation parameters with minimal interference, collect samples at trough Betrixaban concentrations (i.e., just before the next dose). However, even at trough levels, some interference may persist.[7]
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In Vitro Neutralization: Consider pre-treating plasma samples with a neutralizing agent like Andexanet Alfa to reverse the anticoagulant effect of Betrixaban before performing the coagulation assay.
Experimental Protocol: In Vitro Neutralization of Betrixaban in Plasma Samples
This protocol is a general guideline and should be optimized for your specific assay.
-
Reagents and Materials:
-
Patient plasma samples containing Betrixaban
-
Andexanet Alfa
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Control plasma
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Coagulation analyzer and reagents for the specific assay (e.g., aPTT, PT)
-
-
Procedure:
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Determine the approximate concentration of Betrixaban in the plasma samples, if possible, using a chromogenic anti-Xa assay.
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Based on the Betrixaban concentration, calculate the required concentration of Andexanet Alfa for neutralization. Refer to the manufacturer's instructions or relevant literature for appropriate dosing.[5][6]
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Spike the patient plasma samples with the calculated amount of Andexanet Alfa.
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Incubate the samples for the recommended time at the appropriate temperature (e.g., 30 minutes at 37°C).
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As a control, spike a separate aliquot of the patient plasma with a vehicle control.
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Analyze the neutralized samples, control samples, and control plasma using your coagulation assay.
-
-
Expected Outcome: The coagulation times in the Andexanet Alfa-treated samples should be significantly shorter than in the vehicle-treated samples and closer to the values obtained with control plasma, indicating successful neutralization of Betrixaban's anticoagulant effect.
Diagram: Workflow for Managing Betrixaban Interference in Coagulation Assays
References
- 1. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. altasciences.com [altasciences.com]
- 4. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Neutralization of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban by Andexanet Alfa as Measured by Whole Blood Thromboelastographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Neutralization of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban by Andexanet Alfa as Measured by Whole Blood Thromboelastographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Adjusting Betrixaban concentration for studies in severe renal impairment models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betrixaban in severe renal impairment models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for adjusting betrixaban concentration in severe renal impairment models?
A1: Betrixaban is an oral direct factor Xa (FXa) inhibitor.[1] While it has minimal renal clearance (approximately 5-7% of an oral dose), severe renal impairment can still lead to increased plasma concentrations of the drug.[2] Clinical studies have shown that in patients with severe renal impairment (Creatinine Clearance [CrCl] 15 to <30 mL/min), the area under the curve (AUC), a measure of total drug exposure, is significantly increased. This increased exposure can elevate the risk of bleeding events. Therefore, adjusting betrixaban concentrations in preclinical models is crucial to accurately mimic the human pharmacokinetic profile in this patient population and to obtain relevant efficacy and safety data.
Q2: What are the recommended clinical dose adjustments for betrixaban in patients with severe renal impairment?
A2: For patients with severe renal impairment (CrCl ≥ 15 to <30 mL/min), the recommended dose of betrixaban is an initial single dose of 80 mg followed by 40 mg once daily.[3] This is a reduction from the standard dose of a 160 mg initial dose followed by 80 mg once daily for patients with normal renal function.
Q3: How can I translate the clinical dose adjustment to a relevant concentration for my in vitro experiments?
Q4: What are suitable in vivo models for studying betrixaban in the context of severe renal impairment?
A4: Two commonly used and well-validated rodent models for inducing chronic kidney disease (CKD) are the adenine-induced nephropathy model and the 5/6 nephrectomy model.
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Adenine-Induced Nephropathy: This model involves administering adenine in the diet or via oral gavage to induce renal failure. It is known to cause tubulointerstitial fibrosis and crystal formation, mimicking features of human CKD.[5][6]
-
5/6 Nephrectomy: This surgical model involves the removal of one kidney and the ligation or resection of two-thirds of the other kidney, leading to a progressive decline in renal function.[7][8]
The choice of model will depend on the specific research question and the desired timeline for the development of renal impairment.
Troubleshooting Guides
In Vitro Coagulation Assays
Issue: High variability in clotting times when testing betrixaban.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Reagent Issues | Ensure reagents are properly reconstituted and stored according to the manufacturer's instructions. Use fresh reagents if deterioration is suspected. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Ensure accurate and consistent pipetting technique, especially for small volumes. |
| Sample Handling | Avoid introducing bubbles into the sample, as this can lead to inaccurate volume aspiration by automated analyzers.[9] |
| Instrument Malfunction | Check the analyzer's temperature control, liquid delivery system, and detection system for any drifts or errors.[10] Recalibrate the instrument if necessary. |
| Anticoagulant in Sample | Be aware that the type of anticoagulant used in blood collection tubes (e.g., citrate, heparin) can influence coagulation assay results.[11][12] |
Issue: Discrepancy between expected and observed anticoagulant effect of betrixaban.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the stock solution concentration and the dilution series. Perform a concentration-response curve to ensure the observed effect is dose-dependent. |
| Assay Sensitivity | Different coagulation assays (e.g., PT, aPTT, anti-Xa) have varying sensitivities to betrixaban.[13] Chromogenic anti-Xa assays are generally the most sensitive and appropriate for quantifying betrixaban's effect.[13] |
| Matrix Effects | The composition of the plasma (e.g., platelet-poor plasma) can affect assay results. Ensure consistency in plasma preparation. |
In Vivo Renal Impairment Models
Issue: Failure to induce a consistent level of severe renal impairment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Adenine Model: Insufficient Dose/Duration | Ensure the correct concentration of adenine is mixed into the feed or administered via gavage. The duration of administration may need to be adjusted based on the rodent strain and desired severity of renal failure.[6][14] |
| 5/6 Nephrectomy Model: Surgical Variability | Standardize the surgical procedure to ensure consistent removal of renal mass. Inexperienced surgeons may introduce variability. |
| Animal Strain Differences | Different strains of rats and mice can have varying susceptibility to induced renal injury. Select a strain known to be responsive for the chosen model. |
| Monitoring of Renal Function | Regularly monitor markers of renal function (e.g., serum creatinine, blood urea nitrogen [BUN]) to track the progression of renal impairment and ensure it reaches the desired severity. |
Issue: High mortality rate in the animal model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Adenine Model: Toxicity | High doses of adenine can be toxic. Consider a lower dose or a shorter duration of administration to reduce mortality while still achieving the desired level of renal impairment. |
| 5/6 Nephrectomy Model: Post-Surgical Complications | Ensure proper aseptic surgical technique and post-operative care to minimize infections and other complications. |
| Dehydration | Animals with renal impairment are prone to dehydration. Ensure they have free access to water. |
Quantitative Data Summary
Table 1: Clinical Pharmacokinetics of Betrixaban in Renal Impairment
| Parameter | Normal Renal Function | Severe Renal Impairment (CrCl 15 to <30 mL/min) | Reference |
| Recommended Dose | 160 mg initial, then 80 mg daily | 80 mg initial, then 40 mg daily | [1] |
| Peak Plasma Concentration (Cmax) | ~36 ng/mL (for 80 mg dose) | Increased, but specific values not consistently reported | |
| Area Under the Curve (AUC) | Baseline | Increased (specific fold-increase varies by study) | |
| Half-life (t½) | ~19-27 hours | Prolonged | [1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of Betrixaban's Anticoagulant Activity
Objective: To determine the concentration-response relationship of betrixaban in human plasma using a chromogenic anti-Xa assay.
Materials:
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Betrixaban stock solution (in a suitable solvent, e.g., DMSO)
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Pooled normal human plasma (platelet-poor)
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Chromogenic anti-Xa assay kit
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Microplate reader
Procedure:
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Prepare a series of betrixaban dilutions from the stock solution to achieve final concentrations in plasma ranging from 0 to 250 ng/mL.[13]
-
Spike the pooled normal human plasma with the different concentrations of betrixaban.
-
Perform the chromogenic anti-Xa assay according to the manufacturer's instructions.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Plot the percentage of anti-Xa inhibition against the betrixaban concentration to generate a concentration-response curve.
Protocol 2: Induction of Severe Renal Impairment in Rats using Adenine
Objective: To induce a model of severe chronic kidney disease in rats for subsequent pharmacokinetic or pharmacodynamic studies of betrixaban.
Materials:
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Male Sprague-Dawley rats (or other suitable strain)
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Adenine
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Standard rat chow
Procedure:
-
Acclimatize the rats for at least one week before the start of the experiment.
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Prepare a diet containing 0.75% (w/w) adenine mixed with the standard rat chow.[15]
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Provide the adenine-containing diet to the experimental group of rats ad libitum for 2 to 4 weeks. A control group should receive the standard chow without adenine.
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Monitor the body weight and food intake of the animals regularly.
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At the end of the induction period, collect blood samples to measure serum creatinine and BUN levels to confirm the development of severe renal impairment.
-
Once severe renal impairment is confirmed, the animals are ready for the betrixaban study.
Visualizations
Caption: The Coagulation Cascade and the Site of Action of Betrixaban.
Caption: Experimental Workflow for Adjusting Betrixaban Concentration.
Caption: Troubleshooting Logic for In Vitro Coagulation Assays.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulary Drug Review: Betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Predicting drug–drug interactions and optimal dosing of betrixaban with physiologically based pharmacokinetic modeling in patients with renal impairment who were coadministered with P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Factor Xa inhibitor, edoxaban ameliorates renal injury after subtotal nephrectomy by reducing epithelial-mesenchymal transition and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Concomitant Atrial Fibrillation and Chronic Kidney Disease [imrpress.com]
- 9. www1.wfh.org [www1.wfh.org]
- 10. scribd.com [scribd.com]
- 11. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Head-to-Head Comparison of Betrixaban Maleate and Enoxaparin in Preclinical Models of Venous Thromboembolism Prevention
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of betrixaban maleate, an oral direct factor Xa (FXa) inhibitor, and enoxaparin, a low molecular weight heparin (LMWH), in established preclinical models of venous thromboembolism (VTE) prevention. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of anticoagulants and antithrombotic therapies.
Executive Summary
Preclinical studies demonstrate that this compound exhibits potent antithrombotic efficacy in preventing venous thrombosis, with a performance profile comparable to the established anticoagulant, enoxaparin. In both a rabbit vena cava thrombosis model and a rodent ferric chloride-induced carotid artery thrombosis model, betrixaban demonstrated a dose-dependent reduction in thrombus formation.
Mechanism of Action
Betrixaban and enoxaparin employ distinct mechanisms to achieve their anticoagulant effects by targeting key factors in the coagulation cascade.
Betrixaban is a direct inhibitor of Factor Xa, a critical juncture in the intrinsic and extrinsic pathways of blood coagulation. By binding directly to the active site of Factor Xa, betrixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Enoxaparin, a low molecular weight heparin, exerts its anticoagulant effect indirectly by potentiating the activity of antithrombin III (ATIII). The enoxaparin-ATIII complex is a potent inhibitor of both Factor Xa and thrombin, disrupting the coagulation cascade at multiple points.
Efficacy in Preclinical VTE Prevention Models
The comparative efficacy of betrixaban and enoxaparin was evaluated in two well-established animal models of venous and arterial thrombosis.
Rabbit Vena Cava Thrombosis Model
This model assesses the ability of an anticoagulant to prevent the formation of a fibrin-rich thrombus in a low-flow venous environment, mimicking deep vein thrombosis.
Experimental Protocol:
A thrombus is induced in the vena cava of anesthetized rabbits, typically through a combination of stasis and endothelial injury. In a model of clot accretion on cotton threads placed within the abdominal vena cava, the antithrombotic efficacy of the test compounds is evaluated by measuring the inhibition of thrombus mass.
Results:
| Compound | Dose | Inhibition of Thrombus Mass |
| Betrixaban | 3 mg/kg | 76% |
| Enoxaparin | 1.6 mg/kg | 96% |
In this model, betrixaban demonstrated substantial inhibition of thrombus formation, nearly comparable to that of enoxaparin.[1]
Rodent Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is used to evaluate the prevention of occlusive arterial thrombosis, which is initiated by endothelial injury.
Experimental Protocol:
The carotid artery of an anesthetized rodent is exposed, and a filter paper saturated with a ferric chloride solution is applied to the adventitial surface. This induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus. The primary endpoint is the maintenance of vessel patency.
References
Efficacy of Betrixaban maleate compared to warfarin in non-valvular atrial fibrillation models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of betrixaban maleate, a direct oral anticoagulant (DOAC), and warfarin, a vitamin K antagonist, in the context of non-valvular atrial fibrillation (NVAF). The information presented is based on available clinical trial data and pharmacological profiles to assist in research and development efforts.
Mechanism of Action: A Tale of Two Anticoagulants
Betrixaban and warfarin employ distinct mechanisms to achieve their anticoagulant effects, targeting different components of the coagulation cascade.
Betrixaban is a direct inhibitor of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2] By directly binding to and inhibiting Factor Xa, betrixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1]
In contrast, warfarin exerts its effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme essential for the recycling of vitamin K.[3] This leads to the depletion of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, namely Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. The resulting dysfunctional clotting factors have a diminished ability to participate in the coagulation cascade.
Figure 1: Coagulation cascade and mechanisms of action of betrixaban and warfarin.
Clinical Efficacy and Safety: Insights from the EXPLORE-Xa Trial
The primary source of direct comparative data for betrixaban and warfarin in NVAF patients is the Phase 2 EXPLORE-Xa trial.[4][5] This randomized, dose-ranging study evaluated three different once-daily doses of betrixaban (40 mg, 60 mg, and 80 mg) against warfarin (with a target INR of 2.0-3.0).[4]
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from the EXPLORE-Xa trial.
Table 1: Baseline Characteristics of Patients in the EXPLORE-Xa Trial
| Characteristic | Betrixaban 40 mg (n=127) | Betrixaban 60 mg (n=127) | Betrixaban 80 mg (n=127) | Warfarin (n=127) |
| Mean Age (years) | 70.1 | 70.5 | 70.3 | 70.2 |
| Male (%) | 66.1 | 70.1 | 67.7 | 66.9 |
| Mean CHADS₂ Score | 2.2 | 2.2 | 2.3 | 2.2 |
| Prior VKA Use (%) | 85.8 | 89.0 | 85.8 | 86.6 |
| Aspirin Use at Baseline (%) | 33.9 | 33.1 | 35.4 | 34.6 |
| Data sourced from the EXPLORE-Xa trial publications.[4] |
Table 2: Efficacy Outcomes in the EXPLORE-Xa Trial
| Outcome | Betrixaban 40 mg | Betrixaban 60 mg | Betrixaban 80 mg | Warfarin |
| Ischemic Stroke | 0 | 1 | 1 | 0 |
| Vascular Death | 1 | 0 | 0 | 1 |
| Data represents the number of events and is sourced from the EXPLORE-Xa trial publications.[4][5] |
Table 3: Safety Outcomes (Bleeding Events) in the EXPLORE-Xa Trial
| Outcome | Betrixaban 40 mg | Betrixaban 60 mg | Betrixaban 80 mg | Warfarin |
| Major or Clinically Relevant Non-Major Bleeding (Primary Outcome) | 1 | 5 | 5 | 7 |
| Hazard Ratio vs. Warfarin (95% CI) | 0.14 (0.017–1.135) | 0.71 (0.23–2.19) | 0.71 (0.23–2.19) | - |
| P-value vs. Warfarin | 0.04 | NS | NS | - |
| Any Bleeding Event | 22 | 32 | 24 | 40 |
| Data represents the number of patients with an event. Hazard ratios and p-values are as reported in the primary publication. NS = Not Significant.[4][5] |
Experimental Protocols: The EXPLORE-Xa Study
While a complete, unabridged protocol is not publicly available, the methodology of the EXPLORE-Xa trial can be summarized from its publications.[4][5]
Study Design
The EXPLORE-Xa study was a Phase 2, randomized, parallel-group, multicenter, dose-ranging trial.[4] A total of 508 patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke were enrolled.[4]
Inclusion and Exclusion Criteria (General)
-
Inclusion: Patients with documented non-valvular atrial fibrillation and at least one risk factor for stroke (e.g., prior stroke or TIA, age ≥75 years, hypertension, diabetes mellitus, or heart failure).[4]
-
Exclusion: The specific exclusion criteria for EXPLORE-Xa are not exhaustively detailed in the primary publications, but in similar trials (e.g., ROCKET AF, ARISTOTLE), common exclusion criteria include severe renal impairment (though EXPLORE-Xa included patients with renal insufficiency not on dialysis), recent stroke, conditions requiring other anticoagulants, and a high bleeding risk.[5][6]
Randomization and Blinding
Patients were randomized in a 1:1:1:1 ratio to one of the three betrixaban doses or to warfarin.[5] The assignment to a specific betrixaban dose was double-blind, while the allocation to either betrixaban or warfarin was open-label.[5]
Interventions
-
Betrixaban Groups: Received oral betrixaban at a dose of 40 mg, 60 mg, or 80 mg once daily.[4]
-
Warfarin Group: Received open-label warfarin with dose adjustments to maintain an International Normalized Ratio (INR) between 2.0 and 3.0.[4] The time in therapeutic range for the warfarin group was 63.4%.[4]
Endpoints
-
Primary Outcome: The primary safety endpoint was the time to the first occurrence of major or clinically relevant non-major bleeding.
-
Secondary Outcomes: Included the time to any bleeding event and a composite of death, ischemic or non-ischemic stroke, myocardial infarction, or other systemic embolism.
Figure 2: Experimental workflow of the EXPLORE-Xa trial.
Discussion and Conclusion
The EXPLORE-Xa trial demonstrated that betrixaban was generally well-tolerated in patients with NVAF at risk for stroke.[4][5] Notably, the 40 mg dose of betrixaban was associated with a statistically significant lower rate of the primary bleeding outcome compared to well-controlled warfarin.[4][5] The higher doses of betrixaban (60 mg and 80 mg) showed bleeding rates more comparable to warfarin.[4]
In terms of efficacy, the trial was not powered to definitively assess thrombotic events.[5] There were two ischemic strokes observed in the betrixaban groups (one each in the 60 mg and 80 mg arms) and none in the warfarin or 40 mg betrixaban groups.[4]
It is important to note that betrixaban is not currently approved for stroke prevention in patients with non-valvular atrial fibrillation. Its primary indication is for the prophylaxis of venous thromboembolism in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.
For researchers and drug development professionals, the findings from EXPLORE-Xa suggest a potential therapeutic window for Factor Xa inhibition with betrixaban that could balance efficacy and bleeding risk. Further larger-scale Phase 3 trials would be necessary to establish the non-inferiority or superiority of betrixaban compared to warfarin for stroke prevention in NVAF. The data also highlights the importance of dose-finding studies in the development of novel anticoagulants to optimize the benefit-risk profile.
References
- 1. ahajournals.org [ahajournals.org]
- 2. EXPLORE Xa - Research Studies - PHRI - Population Health Research Institute of Canada [phri.ca]
- 3. natap.org [natap.org]
- 4. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betrixaban compared with warfarin in patients with atrial fibrillation: results of a phase 2, randomized, dose-ranging study (Explore-Xa) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Labyrinth of Factor Xa Inhibitor Assays: A Comparative Guide to Betrixaban Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of Direct Oral Anticoagulant (DOAC) concentrations is paramount for both clinical monitoring and developmental studies. This guide provides a comprehensive comparison of the cross-reactivity of betrixaban in chromogenic anti-Xa assays calibrated for other Factor Xa inhibitors, namely rivaroxaban, apixaban, and edoxaban. The data presented herein highlights the critical importance of using drug-specific calibrators for accurate quantification.
The landscape of anticoagulant therapy has been revolutionized by the advent of DOACs, which offer significant advantages over traditional vitamin K antagonists. Among these, the direct Factor Xa inhibitors—rivaroxaban, apixaban, edoxaban, and betrixaban—represent a major therapeutic class. While routine monitoring of these agents is not always required, specific clinical situations necessitate accurate measurement of their plasma concentrations. The chromogenic anti-Xa assay is the most widely used method for this purpose. However, the specificity of these assays is highly dependent on the calibrator used. The presence of one Factor Xa inhibitor can significantly interfere with the measurement of another, leading to erroneous results if an incorrect calibrator is used. This guide delves into the specifics of betrixaban's cross-reactivity, providing valuable data for laboratories and researchers working with these compounds.
Quantitative Analysis of Betrixaban Cross-Reactivity
The central challenge in measuring DOACs lies in the structural similarities and varied potencies of the different molecules. When a plasma sample containing betrixaban is analyzed using a chromogenic anti-Xa assay calibrated for another Factor Xa inhibitor, the resulting concentration measurement will be inaccurate. The degree of this inaccuracy, or cross-reactivity, is a critical parameter for laboratories to understand.
While direct head-to-head studies quantifying the specific cross-reactivity of betrixaban in assays calibrated for rivaroxaban, apixaban, and edoxaban are limited in publicly available literature, studies utilizing heparin-calibrated anti-Xa assays as a "universal" measure for various DOACs provide insightful data. These studies demonstrate that while a correlation exists, the response of different DOACs to a non-specific calibrator varies significantly.
One study established a conversion factor to estimate apixaban and rivaroxaban concentrations from heparin-calibrated anti-Xa activity, highlighting the disparate responses of these drugs. For instance, a heparin-calibrated anti-Xa result of 1.0 IU/mL might correspond to vastly different concentrations of rivaroxaban versus apixaban. This principle underscores the expected inaccuracies when measuring betrixaban with an assay calibrated for another specific DOAC.
The half-maximal inhibitory concentration (IC50) values for different Factor Xa inhibitors also suggest variable assay responses. Although not a direct measure of cross-reactivity in a calibrated assay, the differing potencies indicate that equivalent concentrations of these drugs will not produce the same signal in an anti-Xa assay.
Table 1: Comparative Performance of Factor Xa Inhibitors in a Heparin-Calibrated Anti-Xa Assay
| Factor Xa Inhibitor | Correlation with Heparin-Calibrated Assay (r) | Notes |
| Rivaroxaban | ~0.97 | Strong correlation, but absolute values are inaccurate without a specific calibrator. |
| Apixaban | ~0.96 | Strong correlation, but with significant bias in absolute concentration measurement. |
| Edoxaban | ~0.96 | Good correlation, but requires a specific calibrator for accurate quantification. |
| Betrixaban | Data not widely available | Expected to show significant cross-reactivity, leading to inaccurate measurements with non-specific calibrators. |
Note: The correlation coefficients are derived from studies evaluating the use of heparin-calibrated assays for measuring various DOACs. Direct quantitative cross-reactivity data for betrixaban in assays calibrated for other specific DOACs is limited.
Experimental Protocols
The following is a detailed methodology for a typical chromogenic anti-Xa assay used for the quantification of Direct Oral Anticoagulants.
Principle of the Chromogenic Anti-Xa Assay
The chromogenic anti-Xa assay is a functional test that measures the inhibitory activity of a substance against Factor Xa. The assay is based on the following principle:
-
A known amount of excess Factor Xa is added to a plasma sample containing a Factor Xa inhibitor (e.g., betrixaban).
-
The inhibitor binds to and neutralizes a portion of the Factor Xa.
-
A chromogenic substrate, which is a peptide sequence that can be cleaved by Factor Xa, is then added.
-
The residual, unbound Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
The intensity of the color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample. This is measured spectrophotometrically at a wavelength of 405 nm.
Materials
-
Citrated platelet-poor plasma (PPP) from patient or spiked samples
-
Chromogenic anti-Xa assay kit (containing Factor Xa reagent, chromogenic substrate, and assay buffer)
-
Drug-specific calibrators and controls (e.g., Betrixaban calibrators)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplates
-
Precision pipettes
-
Incubator set to 37°C
-
Deionized water
Step-by-Step Procedure
-
Sample Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a clean polypropylene tube.
-
Samples can be tested immediately or stored at -20°C or below for later analysis. If frozen, thaw samples at 37°C for 5-10 minutes before use.
-
-
Preparation of Reagents, Calibrators, and Controls:
-
Reconstitute the lyophilized Factor Xa reagent, chromogenic substrate, calibrators, and controls according to the manufacturer's instructions, typically with deionized water.
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a standard curve by performing serial dilutions of the drug-specific calibrator in drug-free plasma to achieve a range of known concentrations.
-
-
Assay Procedure:
-
Pipette 50 µL of each calibrator, control, and patient plasma sample into duplicate wells of a 96-well microplate.
-
Add 50 µL of the reconstituted Factor Xa reagent to each well.
-
Mix gently and incubate the plate at 37°C for a specified time (e.g., 120 seconds), as per the kit instructions. This allows the Factor Xa inhibitor in the samples to bind to the Factor Xa.
-
Following incubation, add 50 µL of the pre-warmed chromogenic substrate to each well to initiate the colorimetric reaction.
-
Immediately place the microplate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 405 nm over a specified period (kinetic reading) or at a single endpoint after a fixed time.
-
Plot the absorbance values (or the rate of change in absorbance) of the calibrators against their known concentrations to generate a standard curve.
-
Determine the concentration of the Factor Xa inhibitor in the patient and control samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Experimental Workflow and Logical Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Workflow for a chromogenic anti-Xa assay.
Caption: Cross-reactivity of betrixaban in various assays.
Conclusion
The accurate measurement of betrixaban and other Factor Xa inhibitors is crucial for optimal patient management in specific clinical scenarios and for advancing research in anticoagulation. This guide underscores the significant impact of calibrator choice on the accuracy of chromogenic anti-Xa assays. The use of an assay calibrated for a different Factor Xa inhibitor will lead to erroneous quantification of betrixaban concentrations. Therefore, it is imperative that laboratories utilize drug-specific calibrators to ensure the reliability of their results. As the landscape of anticoagulant therapy continues to evolve, a thorough understanding of the analytical challenges, such as cross-reactivity, is essential for all professionals in the field.
A Comparative Guide to Betrixaban for Extended-Duration Thromboprophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of betrixaban with other approved alternatives for extended-duration thromboprophylaxis in acutely ill medical patients. The information is supported by experimental data from pivotal clinical trials, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction
Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a significant cause of morbidity and mortality in hospitalized, acutely ill medical patients. While short-term thromboprophylaxis is standard care, the risk of VTE often extends beyond the initial hospitalization period. Betrixaban (Bevyxxa®) is an oral, once-daily Factor Xa (FXa) inhibitor that was approved by the FDA for extended-duration VTE prophylaxis in this patient population.[1][2][3][4][5][6] This guide evaluates the efficacy and safety of betrixaban in comparison to other anticoagulants used for this purpose.
Mechanism of Action: Targeting Factor Xa
Betrixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][7][8][9] Unlike indirect inhibitors that require a cofactor like antithrombin III, betrixaban directly binds to the active site of FXa, preventing the conversion of prothrombin to thrombin.[2][7][8] Thrombin is a key enzyme responsible for the formation of fibrin clots. By inhibiting FXa, betrixaban effectively reduces thrombin generation and subsequent clot formation.[2][7]
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[10][11][12] The extrinsic pathway is the primary initiator of coagulation in response to tissue injury, while the intrinsic pathway amplifies the signal.[10][13] Both pathways converge on the activation of Factor X, initiating the common pathway which leads to thrombin generation and fibrin clot formation.[10][11][14]
Comparative Efficacy and Safety Data
The efficacy and safety of betrixaban for extended-duration VTE prophylaxis were primarily established in the APEX (Acute Medically Ill VTE Prevention with Extended Duration Betrixaban) trial .[4][15][16][17] This section compares the key findings from the APEX trial with those of pivotal trials for other oral anticoagulants used in a similar patient population: rivaroxaban (MAGELLAN and MARINER trials) and apixaban (ADOPT trial).
Efficacy Outcomes
| Trial (Drug) | Patient Population | Treatment Duration | Primary Efficacy Endpoint | Betrixaban/Rivaroxaban/Apixaban (%) | Comparator (Enoxaparin/Placebo) (%) | Relative Risk (95% CI) | P-value |
| APEX (Betrixaban) | Acutely ill medical patients | 35-42 days | Composite of asymptomatic proximal DVT, symptomatic DVT, non-fatal PE, or VTE-related death | 4.4 | 6.0 (Enoxaparin) | 0.75 (0.61-0.91) | 0.006[4][5] |
| MAGELLAN (Rivaroxaban) | Acutely ill medical patients | 35 ± 4 days | Composite of asymptomatic proximal DVT, symptomatic DVT, non-fatal PE, and VTE-related death | 4.4 | 5.7 (Enoxaparin) | 0.77 (0.62-0.96) | 0.02[18] |
| MARINER (Rivaroxaban) | High-risk medical patients post-discharge | 45 days | Symptomatic VTE or VTE-related death | 1.0 | 1.1 (Placebo) | 0.88 (0.54-1.43) | 0.60[19] |
| ADOPT (Apixaban) | Acutely ill medical patients | 30 days | Composite of VTE-related death, PE, symptomatic DVT, or asymptomatic proximal DVT | 2.71 | 3.06 (Enoxaparin) | 0.87 (0.62-1.23) | 0.44[20] |
Safety Outcomes
| Trial (Drug) | Primary Safety Endpoint | Betrixaban/Rivaroxaban/Apixaban (%) | Comparator (Enoxaparin/Placebo) (%) | Relative Risk (95% CI) | P-value |
| APEX (Betrixaban) | Major Bleeding | 0.67 | 0.57 (Enoxaparin) | 1.19 (0.67-2.12) | 0.55[2] |
| MAGELLAN (Rivaroxaban) | Major or clinically relevant non-major bleeding | 4.1 | 1.7 (Enoxaparin) | 2.5 (1.9-3.4) | <0.001[18] |
| MARINER (Rivaroxaban) | Major Bleeding | 0.28 | 0.15 (Placebo) | 1.88 (0.84-4.23) | 0.12[19] |
| ADOPT (Apixaban) | Major Bleeding | 0.47 | 0.19 (Enoxaparin) | 2.58 (1.02-7.24) | 0.04[20] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the key experimental protocols for the cited trials.
APEX Trial (Betrixaban)
-
Study Design: A randomized, double-blind, double-dummy, multinational clinical trial.[4][5]
-
Participants: 7,513 acutely ill hospitalized medical patients with risk factors for VTE.[4][15]
-
Intervention: Patients were randomized to receive either:
-
Primary Efficacy Outcome: A composite of asymptomatic proximal deep vein thrombosis, symptomatic proximal or distal DVT, non-fatal pulmonary embolism, or VTE-related death.[4][5]
-
Primary Safety Outcome: Major bleeding.[2]
MAGELLAN Trial (Rivaroxaban)
-
Study Design: A multicenter, randomized, double-blind, double-dummy, active-comparator controlled study.[21][22]
-
Participants: Acutely ill medical patients aged 40 years or older requiring hospitalization.[22]
-
Intervention: Patients were randomized to receive either:
-
Primary Efficacy Outcome: A composite of asymptomatic proximal DVT, symptomatic DVT, symptomatic non-fatal PE, and VTE-related death.[18]
-
Primary Safety Outcome: A composite of major and non-major clinically relevant bleeding.[21]
MARINER Trial (Rivaroxaban)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[23][24]
-
Participants: High-risk medical patients at the time of hospital discharge.[23] Patient eligibility was determined using the IMPROVE VTE risk score combined with D-dimer levels.[23][24]
-
Intervention: Patients were randomized to receive either:
-
Primary Efficacy Outcome: A composite of symptomatic VTE (lower extremity DVT and non-fatal PE) and VTE-related death.[23]
-
Principal Safety Outcome: Major bleeding.[23]
ADOPT Trial (Apixaban)
-
Study Design: A double-blind, double-dummy, placebo-controlled trial.[26]
-
Participants: Acutely ill medical patients with congestive heart failure, respiratory failure, or other medical disorders with at least one additional risk factor for VTE.[26]
-
Intervention: Patients were randomized to receive either:
-
Primary Efficacy Outcome: A composite of VTE-related death, PE, symptomatic DVT, or asymptomatic proximal DVT.[20]
-
Primary Safety Outcome: Major bleeding.[20]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial evaluating extended-duration thromboprophylaxis.
Conclusion
Betrixaban has demonstrated efficacy in reducing the risk of VTE in acutely ill medical patients requiring extended-duration prophylaxis, as evidenced by the APEX trial.[16] A key finding from the APEX trial was that extended-duration betrixaban was associated with a reduction in VTE events without a significant increase in major bleeding compared to standard-duration enoxaparin.[15][16] In contrast, trials with rivaroxaban (MAGELLAN) and apixaban (ADOPT) for extended prophylaxis showed an increased risk of bleeding.[1][15] The MARINER trial, which evaluated rivaroxaban in a post-discharge setting, did not show a significant reduction in symptomatic VTE.[19] These differences highlight the importance of carefully considering the benefit-risk profile of each agent in specific patient populations. The data presented in this guide provides a foundation for researchers and drug development professionals to compare and contrast these therapeutic options.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. drugs.com [drugs.com]
- 4. The ASCO Post [ascopost.com]
- 5. FDA approved betrixaban (BEVYXXA, Portola) for the prophylaxis of venous thromboembolism (VTE) in adult patients | FDA [fda.gov]
- 6. Betrixaban Approved for Prevention of VTE | tctmd.com [tctmd.com]
- 7. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. assaygenie.com [assaygenie.com]
- 11. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 12. bloodresearch.or.kr [bloodresearch.or.kr]
- 13. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Betrixaban for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients: Putting the APEX Results into Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajmc.com [ajmc.com]
- 17. Betrixaban - Wikipedia [en.wikipedia.org]
- 18. Multicenter, Randomized, Parallel Group Efficacy and Safety Study for the Prevention of Venous Thromboembolism in Hospitalized Acutely Ill Medical Patients Comparing Rivaroxaban With Enoxaparin - American College of Cardiology [acc.org]
- 19. Medically Ill Patient Assessment of Rivaroxaban versus Placebo in Reducing Post-Discharge Venous Thrombo-Embolism Risk - American College of Cardiology [acc.org]
- 20. Apixaban Dosing to Optimize Protection From Thrombosis - American College of Cardiology [acc.org]
- 21. ashpublications.org [ashpublications.org]
- 22. Extended-duration rivaroxaban thromboprophylaxis in acutely ill medical patients: MAGELLAN study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The MARINER trial of rivaroxaban after hospital discharge for medical patients at high risk of VTE. Design, rationale, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Use of XARELTO in Prophylaxis of Venous Thromboembolism in Acutely Ill Medical Patients [jnjmedicalconnect.com]
- 26. Apixaban versus enoxaparin for thromboprophylaxis in medically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Bleeding Risk of Betrixaban vs. Other Direct Oral Anticoagulants: A Comparative Analysis
This guide provides a detailed comparative analysis of the bleeding risk associated with betrixaban and other direct oral anticoagulants (DOACs), including rivaroxaban, apixaban, edoxaban, and dabigatran. The content is tailored for researchers, scientists, and drug development professionals, presenting objective data from pivotal clinical trials to inform research and development efforts.
Executive Summary
Betrixaban, a factor Xa inhibitor, is uniquely approved for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness.[1][2][3] Its bleeding profile, primarily established in the APEX trial, suggests a comparable risk of major bleeding to enoxaparin, a low-molecular-weight heparin.[4][5] While direct head-to-head trials comparing betrixaban with other DOACs are lacking, an indirect comparison can be drawn from the results of their respective landmark clinical trials. This analysis synthesizes these findings to provide a comparative overview of bleeding risks.
Comparative Analysis of Bleeding Risk Data
The following table summarizes the incidence of major bleeding and clinically relevant non-major bleeding (CRNM) from key clinical trials of betrixaban and other DOACs. It is important to note that these trials had different patient populations and comparators, which should be considered when interpreting the data.
| Anticoagulant | Pivotal Trial(s) | Patient Population | Comparator | Major Bleeding Rate | Clinically Relevant Non-Major (CRNM) Bleeding Rate |
| Betrixaban | APEX | Acutely ill medical patients | Enoxaparin | 0.7%[4][5] | 3.1% (composite with major bleeding)[4] |
| Rivaroxaban | EINSTEIN (DVT & PE pooled) | VTE Treatment | Enoxaparin/VKA | 1.0%[6] | 8.1% (composite with major bleeding)[7][8] |
| Apixaban | AMPLIFY | VTE Treatment | Enoxaparin/Warfarin | 0.6%[9] | 4.3% (composite with major bleeding)[9] |
| Edoxaban | Hokusai-VTE | VTE Treatment | Warfarin | ~1.4% | 8.5% (composite with major bleeding)[10][11] |
| Dabigatran | RE-COVER & RE-COVER II (pooled) | VTE Treatment | Warfarin | 1.4%[12] | 5.1% (composite with major bleeding)[12] |
Mechanism of Action: Factor Xa and Thrombin Inhibition
Betrixaban, along with rivaroxaban, apixaban, and edoxaban, exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2][13] This inhibition reduces the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[14] Dabigatran, in contrast, is a direct thrombin inhibitor.
Caption: The coagulation cascade and the points of inhibition by different DOACs.
Experimental Protocols of Key Trials
A summary of the methodologies for the pivotal clinical trials is provided below to facilitate a deeper understanding of the presented data.
APEX Trial (Betrixaban)
-
Design: A randomized, double-blind, multicenter study.[15]
-
Population: 7,513 acutely ill hospitalized medical patients.[16]
-
Intervention: Extended-duration betrixaban (80 mg once daily for 35 to 42 days) versus standard-duration enoxaparin (40 mg once daily for 10 ± 4 days).[16]
-
Primary Safety Outcome: Major bleeding.[5]
Caption: Simplified experimental workflow of the APEX trial.
EINSTEIN Program (Rivaroxaban)
-
Design: Two randomized, open-label, event-driven, non-inferiority trials (EINSTEIN-DVT and EINSTEIN-PE).[6]
-
Population: Patients with acute, symptomatic deep vein thrombosis or pulmonary embolism.[6]
-
Intervention: Oral rivaroxaban alone (15 mg twice daily for 3 weeks, followed by 20 mg once daily) versus standard therapy (enoxaparin followed by a vitamin K antagonist).[6]
-
Primary Safety Outcome: First major or clinically relevant non-major bleeding event.[8]
AMPLIFY Trial (Apixaban)
-
Design: A randomized, double-blind, non-inferiority trial.[17]
-
Population: 5,400 patients with acute VTE.[17]
-
Intervention: Apixaban (10 mg twice daily for 7 days, followed by 5 mg twice daily) versus conventional therapy (enoxaparin followed by warfarin).[17][18]
Hokusai-VTE Trial (Edoxaban)
-
Design: A randomized, double-blind, double-dummy, non-inferiority trial.[19]
-
Primary Safety Outcome: A composite of major or clinically relevant non-major bleeding.[11]
RE-COVER & RE-COVER II Trials (Dabigatran)
-
Design: Two randomized, double-blind, non-inferiority trials.[21]
-
Population: Patients with acute VTE.[21]
-
Intervention: Dabigatran (150 mg twice daily) after initial parenteral anticoagulation versus standard therapy with a VKA.[12]
-
Primary Safety Outcome: Major bleeding events.[21]
Conclusion
Betrixaban has demonstrated a favorable bleeding profile in its target population of acutely ill medical patients for VTE prophylaxis, with a low rate of major bleeding comparable to enoxaparin.[4][5] When indirectly compared to other DOACs used for VTE treatment, the rates of major bleeding appear to be in a similar low range. However, it is crucial to acknowledge the differences in trial designs and patient populations. Meta-analyses of DOACs for VTE treatment have suggested that apixaban may be associated with a lower risk of major bleeding compared to other DOACs.[22] For drug development professionals, these findings underscore the importance of patient selection and risk stratification in clinical trials to optimize the benefit-risk profile of novel anticoagulants. Further research, including head-to-head comparative trials, is warranted to definitively establish the relative safety of these agents.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Betrixaban (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. medscape.com [medscape.com]
- 5. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral rivaroxaban versus standard therapy for the treatment of symptomatic venous thromboembolism: a pooled analysis of the EINSTEIN-DVT and PE randomized studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. RESULTS - Rivaroxaban (Xarelto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Edoxaban Versus Warfarin for the Treatment of Symptomatic Venous Thromboembolism - American College of Cardiology [acc.org]
- 11. Edoxaban vs. Warfarin for Treatment of Symptomatic Venous Thromboembolism: Findings of the Hokusai-VTE Investigators - American College of Cardiology [acc.org]
- 12. ashpublications.org [ashpublications.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Extended-duration betrixaban versus shorter-duration enoxaparin for venous thromboembolism prophylaxis in critically ill medical patients: an APEX trial substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. venousnews.com [venousnews.com]
- 19. Novel Anticoagulant Edoxaban Surpasses Warfarin Across Spectrum of VTE Patients | tctmd.com [tctmd.com]
- 20. vascularnews.com [vascularnews.com]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. Editor's Choice - Severe Bleeding Risks of Direct Oral Anticoagulants in the Prevention and Treatment of Venous Thromboembolism: A Network Meta-Analysis of Randomised Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Neutralization of Betrixaban versus Edoxaban by Andexanet Alfa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neutralization efficacy of Andexanet alfa on two direct Factor Xa (FXa) inhibitors, Betrixaban and Edoxaban. The information presented is based on available preclinical and clinical data, offering a comprehensive overview for researchers and professionals in the field of pharmacology and drug development.
Andexanet alfa is a recombinant modified human FXa protein that acts as a decoy, binding to and sequestering FXa inhibitors, thereby reversing their anticoagulant effects.[1][2] It is designed to rapidly restore normal hemostasis in patients experiencing major bleeding while on FXa inhibitor therapy.[1][2] While approved for the reversal of apixaban and rivaroxaban, its efficacy in neutralizing other FXa inhibitors like Betrixaban and Edoxaban has been a subject of investigation.[2][3]
Quantitative Comparison of Neutralization Efficacy
The following tables summarize the key quantitative data from various studies assessing the neutralization of Betrixaban and Edoxaban by Andexanet alfa.
Table 1: Reversal of Anti-FXa Activity
| FXa Inhibitor | Study Population | Andexanet alfa Dose | Baseline Anti-FXa Activity (median) | Nadir Anti-FXa Activity (median) | Median Reduction in Anti-FXa Activity | Citation |
| Betrixaban | Healthy Volunteers | 800 mg bolus | 29.9 ± 11.6 ng/mL | 6.5 ± 4.5 ng/mL | ~78% | [4] |
| Betrixaban | Healthy Volunteers | 800 mg bolus + 8 mg/min infusion (2h) | Not specified | Not specified | ~80% | [1] |
| Edoxaban | Patients with Acute Major Bleeding | Bolus + Infusion | 121.1 ng/mL | 24.4 ng/mL | 71% | [5] |
| Edoxaban | Healthy Volunteers | Bolus or Bolus + Infusion | Not specified | Not specified | up to ~82% | [6] |
| Edoxaban | Healthy Volunteers | 600 mg bolus | Not specified | Not specified | 52% | [7] |
| Edoxaban | Healthy Volunteers | 800 mg bolus | Not specified | Not specified | 73% | [7] |
Table 2: Thromboelastography (TEG) Analysis of Neutralization
| FXa Inhibitor (at 1 µg/mL) | Andexanet alfa Concentration | Key Findings | Citation |
| Betrixaban | 50 µg/mL | Full neutralization in R-time and K-time.[8] | [8] |
| Edoxaban | 50 µg/mL | Partial neutralization in R-time; full neutralization in K-time.[8] | [8] |
| Betrixaban | 100 µg/mL | Full neutralization.[8] Andexanet alfa was shown to be most effective in neutralizing Betrixaban.[8][9] | [8][9] |
| Edoxaban | 100 µg/mL | Full neutralization.[8] Edoxaban exhibited the strongest anticoagulant effect among the tested FXa inhibitors (Apixaban, Betrixaban, Edoxaban, Rivaroxaban).[3][8][9] | [3][8][9] |
Signaling Pathways and Mechanism of Action
Andexanet alfa's mechanism of action is direct and does not involve complex signaling pathways. It functions as a high-affinity decoy receptor for Factor Xa inhibitors. By binding to the inhibitor, it prevents the inhibitor from binding to and inactivating endogenous Factor Xa, a critical component of the blood coagulation cascade. This sequestration restores the activity of endogenous FXa, allowing for the conversion of prothrombin to thrombin and subsequent fibrin clot formation.
Caption: Mechanism of Andexanet alfa action.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are methodologies derived from the cited studies.
In Vitro Thromboelastography (TEG) Analysis
-
Objective: To assess the whole blood coagulation profile and the reversal of anticoagulant effects.
-
Methodology:
-
Freshly drawn human whole citrated blood is obtained from healthy donors.
-
The FXa inhibitors, Betrixaban or Edoxaban, are dissolved and added to the whole blood samples to a final concentration of 1 µg/mL.
-
Andexanet alfa is added to the anticoagulated blood samples at final concentrations of 50 µg/mL or 100 µg/mL. A saline control is used for comparison.[8]
-
The samples are analyzed using a thromboelastograph (e.g., TEG 5000 Hemostasis System).
-
Key parameters are measured, including:
-
R-Time: Time to initial fibrin formation.
-
K-Time: Time from the end of R to a clot firmness of 20 mm.
-
Angle: Rate of clot formation.
-
Maximum Amplitude (MA): The maximum strength of the clot.
-
-
Statistical analysis is performed to compare the TEG parameters between the control, anticoagulated, and Andexanet alfa-treated samples.[8]
-
Anti-Factor Xa (FXa) Activity Assay
-
Objective: To quantify the level of FXa inhibition and its reversal.
-
Methodology:
-
Plasma samples are collected from subjects at baseline (before Andexanet alfa administration) and at various time points after administration.
-
A chromogenic anti-FXa assay is used. In this assay, a known amount of FXa is added to the plasma sample.
-
The unbound FXa inhibitor in the plasma sample will inhibit the added FXa.
-
A chromogenic substrate for FXa is then added. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.
-
The anti-FXa activity is measured and compared to baseline levels to determine the percent reduction.[1][5]
-
Caption: Experimental workflow for TEG analysis.
Summary and Conclusion
Both Betrixaban and Edoxaban are effectively neutralized by Andexanet alfa. In healthy volunteers, Andexanet alfa rapidly reverses the anticoagulant effects of Betrixaban, reducing anti-FXa activity by approximately 80%.[1] Similarly, for Edoxaban, Andexanet alfa has been shown to reduce anti-FXa activity by up to 82% in healthy volunteers and by 71% in patients with acute major bleeding.[5][6]
In vitro studies using thromboelastography indicate that at a concentration of 100 µg/mL, Andexanet alfa achieves complete neutralization of both Betrixaban and Edoxaban.[3][8][10] However, at a lower concentration of 50 µg/mL, the neutralization of Edoxaban appears to be partial in some parameters, while Betrixaban is fully neutralized.[8] It is also noteworthy that Edoxaban generally exhibits a stronger anticoagulant effect compared to Betrixaban.[3][8][9]
The available data suggests that Andexanet alfa is a potent reversal agent for both Betrixaban and Edoxaban. The differential in anticoagulant potency between the two FXa inhibitors may influence the optimal dosing of Andexanet alfa required for complete and sustained reversal of their effects. Further clinical studies are warranted to establish definitive dosing guidelines for the reversal of Betrixaban and Edoxaban in clinical practice.
References
- 1. cns.org [cns.org]
- 2. Andexanet Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential Neutralization of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban by Andexanet Alfa as Measured by Whole Blood Thromboelastographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andexanet alfa for reversal of factor Xa inhibitor-associated anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. A phase 2 PK/PD study of andexanet alfa for reversal of rivaroxaban and edoxaban anticoagulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. ajmc.com [ajmc.com]
Safety Operating Guide
Proper Disposal of Betrixaban Maleate: A Guide for Laboratory Professionals
For immediate implementation, all personnel handling betrixaban maleate waste must adhere to the following core principle: due to its documented aquatic toxicity, this compound and any materials contaminated with it are to be managed as hazardous waste. Disposal via standard laboratory drains or general refuse is strictly prohibited. This guide provides essential procedural steps for the safe and compliant disposal of this compound in a research and development setting.
Regulatory Context and Hazard Profile
This compound is an oral Factor Xa inhibitor. While not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its Safety Data Sheet (SDS) indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This characteristic of aquatic toxicity strongly suggests that it may be classified as a D-list hazardous waste pending a formal Toxicity Characteristic Leaching Procedure (TCLP) or other approved analysis. Therefore, a conservative approach of managing it as hazardous waste is mandatory to ensure environmental protection and regulatory compliance.
Key regulations governing the disposal of such pharmaceutical waste include those set forth by the Environmental Protection Agency (EPA) under RCRA, which outlines the management of hazardous materials from generation to final disposal.[2] State and local regulations may also apply and may be more stringent than federal guidelines.
Standard Operating Procedure for this compound Disposal
This protocol is designed to provide clear, step-by-step guidance for the disposal of pure this compound, as well as contaminated labware and materials.
Waste Segregation and Collection:
-
Pure this compound (Unused or Expired):
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Contaminated Labware (e.g., beakers, vials, stir bars):
-
If disposable, place directly into the designated solid hazardous waste container.
-
If reusable, decontaminate via a validated cleaning procedure. The rinsate from this cleaning must be collected as hazardous aqueous waste.
-
-
Contaminated Consumables (e.g., gloves, weighing paper, pipette tips):
-
Place in a dedicated solid hazardous waste container. Ensure no free-flowing liquid is present.
-
Container Labeling and Storage:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste," "Aqueous Waste").
-
Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Final Disposal Pathway:
-
The ultimate disposal method for this compound is incineration at a licensed chemical destruction facility .[2]
-
Do not attempt to treat or neutralize this compound waste in the laboratory.
-
Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor.
Quantitative Data Summary
Currently, there is no established quantitative threshold for the non-hazardous disposal of this compound. The precautionary principle dictates that any amount should be treated as hazardous waste.
| Parameter | Guideline | Source |
| RCRA Waste Code | Not explicitly listed. Presumed hazardous due to aquatic toxicity. | SDS, EPA Regulations |
| Disposal Method | Controlled Incineration | Safety Data Sheet |
| Sewer Discharge | Prohibited | Safety Data Sheet |
| Landfill | Prohibited | Safety Data Sheet |
Experimental Protocol Reference
The disposal of this compound is a regulated waste management process, not an experimental protocol. No in-lab experimental procedures for its disposal are permitted. Adherence to the Standard Operating Procedure outlined above is mandatory.
Disposal Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
